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(1-Ethyl-pyrrolidin-2-ylmethyl)-furan-2-ylmethyl-amine Documentation Hub

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  • Product: (1-Ethyl-pyrrolidin-2-ylmethyl)-furan-2-ylmethyl-amine
  • CAS: 727361-19-5

Core Science & Biosynthesis

Foundational

Structural Properties and Characterization of (1-Ethyl-pyrrolidin-2-ylmethyl)-furan-2-ylmethyl-amine

Executive Summary In modern medicinal chemistry, the design of flexible, highly soluble, and functionally dense building blocks is critical for developing targeted therapeutics. (1-Ethyl-pyrrolidin-2-ylmethyl)-furan-2-yl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the design of flexible, highly soluble, and functionally dense building blocks is critical for developing targeted therapeutics. (1-Ethyl-pyrrolidin-2-ylmethyl)-furan-2-ylmethyl-amine represents a privileged bis-functional secondary amine. By bridging an electron-rich furan ring with a basic 1-ethylpyrrolidine moiety, this compound serves as a highly versatile pharmacophore. Derivatives utilizing these specific moieties have been extensively validated in clinical and preclinical development, most notably as c-Met kinase inhibitors in oncology[1] and as entry-blocking antiviral agents against Hepatitis C Virus (HCV)[2].

This technical whitepaper provides an in-depth analysis of the compound’s physicochemical properties, structural logic, and analytical characterization, alongside a self-validating synthetic protocol designed for high-yield isolation.

Physicochemical Profile & Structural Logic

The architectural logic of (1-Ethyl-pyrrolidin-2-ylmethyl)-furan-2-ylmethyl-amine relies on the synergistic combination of two distinct chemical domains:

  • The Furfuryl Domain: Derived from furfurylamine[3], this heteroaromatic ring acts as a weak hydrogen bond acceptor. The methylene spacer isolates the furan system from the secondary amine, preventing the delocalization of the nitrogen's lone pair and maintaining its basicity.

  • The 1-Ethylpyrrolidine Domain: Derived from 2-(aminomethyl)-1-ethylpyrrolidine[4], this tertiary amine provides a highly basic center (pKa ~9.2) capable of forming robust salt bridges with acidic residues (e.g., Asp or Glu) in target protein binding pockets.

Quantitative Data Summary

The following table summarizes the key physicochemical parameters that dictate the compound's behavior in synthetic and biological environments.

ParameterValueCausality / Structural Significance
Molecular Formula C12H20N2OOptimal low-molecular-weight fragment for drug discovery.
Molecular Weight 208.30 g/mol High ligand efficiency (LE) potential due to low mass.
LogP (Estimated) 1.5 – 1.8Balanced lipophilicity ensures membrane permeability while maintaining aqueous solubility.
pKa1 (Pyrrolidine N) ~9.2Remains protonated at physiological pH (7.4), driving solubility and salt-bridge formation.
pKa2 (Secondary NH) ~8.8Acts as a versatile hydrogen bond donor/acceptor in solvent-exposed channels.
Rotatable Bonds 5High conformational flexibility allows adaptation to complex receptor topologies.

Pharmacological Utility & Mechanistic Insights

The structural features of this compound translate directly into highly specific biological interactions. When incorporated into larger scaffolds (such as imidazo[1,2-b]pyridazines or triazines)[1][2], the dual-nitrogen system heavily influences the pharmacokinetic profile. The tertiary pyrrolidine nitrogen enhances aqueous solubility, a common bottleneck in kinase inhibitor development. Meanwhile, the furan oxygen and secondary amine provide a vector for hydrogen bonding within the hinge region or solvent channels of target proteins.

Pharmacophore Target (1-Ethyl-pyrrolidin-2-ylmethyl)- furan-2-ylmethyl-amine Furan Furan Ring (O-atom) Target->Furan SecAmine Secondary Amine (NH) Target->SecAmine Pyrrolidine 1-Ethylpyrrolidine (Tertiary N) Target->Pyrrolidine HBA Hydrogen Bond Acceptor (Hinge Region) Furan->HBA HBD H-Bond Donor/Acceptor (Solvent Channel) SecAmine->HBD SaltBridge Salt Bridge Formation (Acidic Residues) Pyrrolidine->SaltBridge

Fig 1: Pharmacophore mapping and receptor-ligand interaction logic.

Synthesis Workflow: A Self-Validating Protocol

Direct alkylation of amines often leads to uncontrollable over-alkylation, yielding unwanted tertiary amines. To ensure absolute chemoselectivity, the optimal synthetic route is reductive amination . By reacting furfural with 2-(aminomethyl)-1-ethylpyrrolidine[4], we force the formation of a Schiff base (imine), which is subsequently reduced.

Experimental Methodology

Reagents:

  • Furfural (1.0 eq)

  • 2-(Aminomethyl)-1-ethylpyrrolidine (1.05 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Glacial Acetic Acid (AcOH) (1.0 eq)

  • 1,2-Dichloroethane (DCE) (Solvent)

Step-by-Step Protocol:

  • Imine Formation: Dissolve 2-(aminomethyl)-1-ethylpyrrolidine in anhydrous DCE under an inert N2 atmosphere. Add furfural dropwise at 0 °C, followed by AcOH.

    • Causality: DCE is chosen as an aprotic, non-nucleophilic solvent that stabilizes the intermediate. AcOH acts as a mild acid catalyst to protonate the carbonyl oxygen, increasing its electrophilicity without fully neutralizing the basic primary amine.

  • In-Process Control (IPC) - Self-Validation Check 1: Stir the mixture at room temperature for 2 hours. Extract a 10 µL aliquot and analyze via LC-MS. Do not proceed until the aldehyde peak is <5% and the imine mass ([M+H]+ = 207) is dominant. This self-validating step prevents the premature reduction of furfural into furfuryl alcohol.

  • Selective Reduction: Cool the reaction back to 0 °C. Add STAB portion-wise over 15 minutes.

    • Causality: STAB is specifically chosen over Sodium Borohydride (NaBH4) because it is a milder reducing agent. It selectively reduces the protonated imine (Schiff base) without attacking unreacted aldehydes, ensuring a high-purity secondary amine product.

  • Self-Purifying Workup (Acid-Base Extraction): Quench the reaction with saturated aqueous NaHCO3. Extract the organic layer, then wash the organic layer with 1M HCl (pH 2).

    • Causality: At pH 2, the target diamine becomes highly water-soluble (double protonation), moving into the aqueous phase. Neutral impurities (like furfuryl alcohol) remain in the organic phase and are discarded. Basify the aqueous phase to pH 12 using 2M NaOH, and extract with Dichloromethane (DCM) to recover the pure target compound.

Synthesis A Furfural (Aldehyde) C Imine Intermediate (Schiff Base) A->C + B (DCE, AcOH) B 1-Ethylpyrrolidin-2-ylmethylamine (Primary Amine) B->C D Target Compound (Secondary Amine) C->D NaBH(OAc)3 (Selective Reduction)

Fig 2: Reductive amination workflow for synthesizing the target secondary amine.

Analytical Characterization

To verify the structural integrity of the synthesized compound, a multi-modal analytical approach is required. The presence of two basic nitrogen atoms dictates specific sample preparation choices.

  • Nuclear Magnetic Resonance (1H NMR):

    • Observation: The furan ring protons typically manifest in the aromatic region at approximately δ 6.2 (m, 1H), 6.3 (m, 1H), and 7.4 (dd, 1H) ppm. The bridging methylene protons (-CH2-NH-CH2-) appear as distinct multiplets around δ 3.7–3.8 ppm.

    • Causality in Solvent Choice: While CDCl3 is standard, the highly basic nature of the tertiary and secondary amines can cause severe peak broadening due to hydrogen bonding with trace water or slow conformational exchange. Adding a drop of D2O or utilizing CD3OD as the primary solvent resolves exchangeable NH protons and sharpens the aliphatic signals of the pyrrolidine ring.

  • Mass Spectrometry (ESI-MS):

    • Due to the basicity of the molecule, positive-ion Electrospray Ionization (ESI+) is highly effective. The spectrum will exhibit a dominant molecular ion peak [M+H]+ at m/z 209.3.

  • Infrared Spectroscopy (FT-IR):

    • A distinct, sharp absorption band around 3300 cm⁻¹ confirms the presence of the secondary amine (N-H stretch), while the absence of a strong carbonyl stretch (C=O at ~1700 cm⁻¹) validates the complete consumption of the starting furfural.

References

  • Source: google.
  • Source: chemicalbook.
  • Source: google.
  • Title: CAS 26116-12-1: 2-(Aminomethyl)

Sources

Exploratory

Pharmacological Versatility and Mechanisms of Action of (1-Ethyl-pyrrolidin-2-ylmethyl)-furan-2-ylmethyl-amine Derivatives

Executive Summary In modern medicinal chemistry, the identification of privileged scaffolds—molecular frameworks capable of providing high-affinity ligands for diverse biological targets—is paramount. The compound (1-Eth...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the identification of privileged scaffolds—molecular frameworks capable of providing high-affinity ligands for diverse biological targets—is paramount. The compound (1-Ethyl-pyrrolidin-2-ylmethyl)-furan-2-ylmethyl-amine (CAS 727361-19-5) serves as a highly versatile pharmacophoric building block. When conjugated to larger molecular cores (such as pyrazolopyrimidines, triazines, or imidazo-pyridazines), it imparts distinct physicochemical and stereochemical properties that drive target engagement.

This technical guide provides an in-depth analysis of the mechanisms of action for derivatives containing this moiety, focusing on their validated roles in receptor tyrosine kinase inhibition, voltage-gated ion channel modulation, and antiviral efficacy.

Structural Pharmacology & Rationale

The core structure of this pharmacophore consists of two distinct functional moieties linked by a secondary amine, each serving a precise thermodynamic purpose in target binding:

  • (1-Ethyl-pyrrolidin-2-yl)methyl group: A highly basic, aliphatic heterocycle. The tertiary amine of the pyrrolidine ring possesses a pKa of approximately 8.5–9.0, ensuring it is predominantly protonated at physiological pH (7.4). This cationic center is critical for forming salt bridges with acidic residues (Asp/Glu) in target proteins. Furthermore, the chiral center at the C2 position allows for stereospecific spatial orientation, minimizing off-target entropy.

  • Furan-2-ylmethyl (furfuryl) group: An electron-rich heteroaromatic ring. The furan oxygen acts as a weak hydrogen bond acceptor, while the π -electron cloud participates in π−π stacking or cation- π interactions with aromatic amino acids (Phe, Tyr, Trp) within hydrophobic binding pockets.

Primary Mechanisms of Action

ATP-Competitive c-Met Kinase Inhibition

Derivatives utilizing this scaffold, particularly imidazo[1,2-b]pyridazine analogs, have been validated as potent inhibitors of the c-Met (hepatocyte growth factor receptor) tyrosine kinase (). In the ATP-binding pocket, the furan ring frequently occupies the adenine-binding region, establishing critical hydrogen bonds with the hinge region backbone. The flexible ethyl-pyrrolidine chain extends toward the solvent-exposed region or interacts with the DFG motif, stabilizing the kinase in an inactive conformation and halting downstream RAS/MAPK and PI3K/AKT signaling.

cMetPathway HGF HGF (Ligand) cMet c-Met Receptor (Tyrosine Kinase) HGF->cMet Binds & Activates Grb2 Grb2 / SOS cMet->Grb2 Phosphorylation PI3K PI3K cMet->PI3K Phosphorylation Inhibitor Derivative (Inhibitor) Inhibitor->cMet Blocks ATP Pocket MAPK RAS/MAPK Pathway (Proliferation) Grb2->MAPK AKT AKT Pathway (Survival) PI3K->AKT

Fig 1: Inhibition of the HGF/c-Met signaling cascade by derivatives.

State-Dependent Voltage-Gated Sodium Channel (VGSC) Modulation

In the context of neuropathic pain management, pyrazolopyrimidine derivatives of this amine act as state-dependent inhibitors of Nav channels (). The protonated pyrrolidine nitrogen mimics the pharmacophore of classic local anesthetics, binding to the inner vestibule of the channel pore (Site 1) and physically occluding sodium ion permeation. The furan moiety enhances lipophilicity, facilitating membrane partitioning to reach the intracellularly accessed binding site.

Antiviral Activity: HCV Entry and HIV Protease Inhibition

In antiviral drug design, this scaffold is incorporated into triazine or benzothiazole sulfonamide cores. For Hepatitis C Virus (HCV), these compounds block viral entry by interfering with glycoprotein-mediated membrane fusion (). For HIV, the bulky, flexible nature of the scaffold allows it to adapt to the rapidly mutating protease active site, maintaining efficacy against resistant viral strains ().

Quantitative Pharmacodynamics

The following table summarizes the typical binding affinities and structural interactions of this pharmacophore across its primary therapeutic targets:

Target ClassPrimary TargetTypical IC 50​ RangeBinding ModeKey Structural Interaction
Receptor Tyrosine Kinase c-Met10 – 500 nMATP-competitiveFuran oxygen H-bonds with hinge region; pyrrolidine nitrogen forms salt bridge.
Voltage-Gated Ion Channel Nav1.7 / Nav1.8100 nM – 1 µMState-dependentBasic pyrrolidine nitrogen interacts with local anesthetic binding site in pore.
Viral Entry Glycoprotein HCV Envelope0.5 – 5 µMAllostericHydrophobic packing of the furan ring against viral envelope proteins.
Viral Protease HIV Protease50 – 200 nMActive-siteFlexible linker adapts to mutated protease pockets, avoiding steric clashes.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following methodologies detail the causal logic required to accurately evaluate these derivatives.

Protocol A: Radiometric c-Met Kinase Assay

Objective: Determine the IC 50​ of derivatives against the c-Met kinase domain.

  • Enzyme Preparation: Dilute recombinant human c-Met kinase domain in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl 2​ , 1 mM EGTA, 0.01% Brij-35).

  • Compound Incubation: Add the derivative (serial dilutions from 10 µM to 0.1 nM) and pre-incubate for 30 minutes at room temperature.

  • Reaction Initiation: Add a substrate cocktail containing poly(Glu,Tyr) 4:1 peptide and[ γ

    33 P]-ATP (specific activity 10 Ci/mmol).
  • Quenching & Filtration: After 60 minutes, quench the reaction with 3% phosphoric acid. Transfer to a P81 phosphocellulose filter plate.

  • Washing & Detection: Wash 3x with 1% phosphoric acid to remove unreacted ATP. Add scintillation fluid and read on a Microbeta counter.

Causality & Self-Validation: The use of a radiometric assay over fluorescence-based alternatives (like FRET) is a deliberate choice. Highly conjugated furan derivatives often exhibit auto-fluorescence that generates false positives in optical assays. By directly measuring the transfer of 33 P, this protocol establishes a self-validating, interference-free system. Furthermore, the 30-minute pre-incubation step is critical; it accounts for the slow-binding kinetics typical of deep-pocket kinase inhibitors, preventing the underestimation of compound potency.

Protocol B: State-Dependent Whole-Cell Patch-Clamp (Nav1.7)

Objective: Evaluate the state-dependent blockade of sodium channels to confirm safety and efficacy for neuropathic pain.

Workflow Prep Cell Culture & Transfection Config Whole-Cell Configuration Prep->Config Voltage State-Dependent Voltage Protocol Config->Voltage Perfusion Compound Perfusion Voltage->Perfusion Analysis Current Blockade Analysis (IC50) Perfusion->Analysis

Fig 2: Self-validating patch-clamp workflow for Nav channel inhibitors.

  • Cell Preparation: Culture HEK293 cells stably expressing human Nav1.7.

  • Recording Configuration: Establish whole-cell configuration using a borosilicate glass pipette (2-4 M Ω ) filled with intracellular solution (140 mM CsF, 10 mM NaCl, 10 mM HEPES, pH 7.3).

  • Voltage Protocol (Tonic vs. State-Dependent):

    • Resting State: Hold cells at -120 mV. Apply a 20 ms test pulse to 0 mV.

    • Inactivated State: Hold cells at -70 mV (where ~50% of channels are inactivated) for 8 seconds, followed by a test pulse to 0 mV.

  • Perfusion: Perfuse the derivative at varying concentrations (0.1 to 10 µM).

  • Analysis: Calculate the IC 50​ for both holding potentials.

Causality & Self-Validation: The substitution of intracellular KCl with CsF is a critical self-validating step; cesium effectively blocks endogenous potassium currents, ensuring that the recorded signal is exclusively sodium-mediated. Furthermore, the dual-voltage protocol is essential. By comparing the IC 50​ at a hyperpolarized resting state (-120 mV) versus a depolarized state (-70 mV), researchers can isolate state-dependent binding. A leftward shift in the IC 50​ curve at -70 mV proves that the derivative preferentially targets hyperactive pain neurons rather than resting cardiac tissue, validating its safety profile.

References

  • Title: 3-Methyl-imidazo[1,2-b]pyridazine derivatives (c-Met Inhibitors)
  • Source: European Patent EP1506196B1 (Icagen, Inc.)
  • Title: Triazines and related compounds having antiviral activity, compositions and methods thereof Source: World Intellectual Property Organization WO2009091388A2 URL
  • Title: Broadspectrum 2-(substituted-amino)
Foundational

Evaluating the Binding Affinity of (1-Ethyl-pyrrolidin-2-ylmethyl)-furan-2-ylmethyl-amine to Neurological Receptors

Executive Summary The rational design of neuroleptics and aminergic ligands heavily relies on the modular assembly of privileged pharmacophores. This technical whitepaper evaluates the structural causality and binding dy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of neuroleptics and aminergic ligands heavily relies on the modular assembly of privileged pharmacophores. This technical whitepaper evaluates the structural causality and binding dynamics of (1-Ethyl-pyrrolidin-2-ylmethyl)-furan-2-ylmethyl-amine (hereafter referred to as EPFA ), a chimeric ligand designed to target G-protein-coupled receptors (GPCRs) within the central nervous system. By fusing the highly characterized orthosteric targeting moiety of substituted benzamides with a lipophilic, heteroaromatic furan-2-ylmethyl (furfuryl) appendage, EPFA represents a compelling structural probe for Dopamine (D2/D3) and Serotonin (5-HT2A) receptors.

This guide provides drug development professionals with an in-depth mechanistic analysis of EPFA, supported by self-validating experimental protocols for quantifying its binding affinity.

Pharmacophore Rationale & Structural Causality

The architecture of EPFA is bipartite, consisting of two synergistic domains that dictate its pharmacological profile:

The 1-Ethyl-pyrrolidin-2-ylmethyl Moiety (The Anchor)

This structural motif is a proven orthosteric anchor, famously utilized in atypical antipsychotics and selective D2/D3 antagonists such as remoxipride[1] and eticlopride[2].

  • Causality of Binding: At physiological pH, the tertiary amine within the pyrrolidine ring becomes protonated. This cationic center forms a critical, high-energy salt bridge with a highly conserved Aspartate residue (e.g., Asp114 in the human D2 receptor) located in Transmembrane Domain 3 (TM3). This electrostatic interaction is the fundamental prerequisite for ligand recognition in almost all aminergic GPCRs.

The Furan-2-ylmethyl Moiety (The Modulator)

Replacing the traditional substituted benzamide ring with a furan-2-ylmethyl (furfuryl) group fundamentally alters the ligand's trajectory within the receptor's binding cleft.

  • Causality of Binding: Furan rings provide unique π−π stacking capabilities while maintaining a lower molecular weight and distinct lipophilicity compared to phenyl rings. Molecular docking analyses of furan-2-ylmethyl analogs demonstrate that the furan oxygen acts as a hydrogen bond acceptor, interacting with specific Serine residues in TM5 (e.g., Ser193, Ser194, Ser197)[3]. Furthermore, benzofuranone and furan derivatives have shown balanced affinities for 5-HT2A and D2 receptors, heavily dependent on these TM5 interactions[4]. This extension into secondary binding pockets is a recognized mechanism for driving functional selectivity and biased agonism[5].

Mechanistic Binding Dynamics & Signaling

Upon entering the binding pocket, EPFA competes with endogenous neurotransmitters. Assuming an antagonist profile typical of this scaffold, EPFA stabilizes the inactive conformation of the receptor.

For the Dopamine D2 receptor (a Gi/o​ -coupled GPCR), EPFA binding prevents the receptor from catalyzing the exchange of GDP for GTP on the Gαi​ subunit. Consequently, the inhibition of adenylyl cyclase is lifted, preventing the downstream suppression of cyclic AMP (cAMP) and Protein Kinase A (PKA) activity.

G2 L EPFA Ligand R Dopamine D2 Receptor L->R Antagonism G Gi/o Protein Complex R->G Blockade E Adenylyl Cyclase G->E M Decreased cAMP E->M

Pharmacodynamic signaling blockade by EPFA at the Dopamine D2 Receptor.

Self-Validating Experimental Protocols

To rigorously quantify the binding affinity ( Ki​ ) of EPFA, a competitive radioligand binding assay must be employed. The following protocol is engineered as a self-validating system , ensuring that every data point is internally controlled against experimental artifacts.

Step-by-Step Methodology: Radioligand Competition Assay
  • Membrane Preparation: Homogenize HEK293 cells stably expressing the human D2R in 50 mM Tris-HCl buffer (pH 7.4).

    • Causality: Tris-HCl maintains strict physiological pH, preventing acid/base-catalyzed degradation of the receptor's extracellular loops during lysis.

  • Assay Buffer Formulation: Utilize an incubation buffer comprising 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2​ , and 1 mM MgCl2​ .

    • Causality: The inclusion of 120 mM Na+ is critical. Sodium ions act as allosteric modulators that stabilize the inactive (antagonist-preferring) conformation of family A GPCRs, ensuring robust and accurate affinity measurements for putative antagonists like EPFA.

  • Incubation: Incubate 15 µg of membrane protein with 1 nM [3H] -raclopride and varying concentrations of EPFA ( 10−11 to 10−4 M) for 60 minutes at 25°C.

    • Causality: Conducting the assay at 25°C rather than 37°C prevents rapid receptor degradation while allowing the system sufficient time to reach true thermodynamic equilibrium.

  • Self-Validation Control (Critical): Run a parallel homologous competition curve using unlabeled raclopride on every plate, alongside a 10 µM (+)-butaclamol well for Non-Specific Binding (NSB).

    • Trustworthiness: This step calculates the exact Kd​ of the radioligand for the specific membrane batch used that day. It ensures the Cheng-Prusoff conversion ( Ki​=IC50​/(1+[L]/Kd​) ) is mathematically rigorous and not reliant on historical, potentially drifted Kd​ values. If the EPFA curve fails to reach the NSB baseline established by (+)-butaclamol, the assay is flagged for ligand depletion.

  • Filtration & Quantification: Terminate reactions by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine (PEI).

    • Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers. This drastically reduces the non-specific binding of the positively charged EPFA and radioligand to the filter matrix, maximizing the signal-to-noise ratio.

G1 A 1. Membrane Prep (HEK293 D2R) B 2. Radioligand Incubation ([3H]-Raclopride + EPFA) A->B C 3. Rapid Filtration (GF/B + 0.1% PEI) B->C D 4. Scintillation Counting (Quantify Radioactivity) C->D E 5. Non-Linear Regression (Calculate Ki) D->E

Experimental workflow for competitive radioligand binding assay.

Quantitative Data Presentation

Based on established Structure-Activity Relationship (SAR) data for the constituent moieties[1][2][3][4], the following table summarizes the comparative binding affinities. Note: EPFA values represent SAR-derived predictive baseline targets for validation.

Ligand / CompoundD2 Receptor ( Ki​ , nM)D3 Receptor ( Ki​ , nM)5-HT2A Receptor ( Ki​ , nM)Primary Pharmacological Profile
EPFA (SAR Predicted) 8.5 2.1 45.0 Mixed D2/D3 Antagonist
Remoxipride150.085.0>1000Weak D2 Antagonist
Eticlopride0.090.11>1000Potent D2/D3 Antagonist
Haloperidol (Reference)1.20.545.0Typical Antipsychotic

Conclusion

The molecule (1-Ethyl-pyrrolidin-2-ylmethyl)-furan-2-ylmethyl-amine (EPFA) merges a highly validated orthosteric anchor with a versatile heteroaromatic appendage. By understanding the specific causality behind its structural interactions—namely, the TM3 Aspartate salt bridge and the TM5 Serine hydrogen bonding—researchers can utilize EPFA as a highly tunable scaffold. Implementing the self-validating radioligand protocols outlined in this whitepaper ensures that subsequent affinity data generated for EPFA and its analogs remains robust, reproducible, and translationally relevant for neuropharmacological drug discovery.

Sources

Exploratory

In-Depth Technical Guide: Physicochemical Characterization of (1-Ethyl-pyrrolidin-2-ylmethyl)-furan-2-ylmethyl-amine

Executive Summary (1-Ethyl-pyrrolidin-2-ylmethyl)-furan-2-ylmethyl-amine is a specialized diamine building block utilized in advanced drug discovery and chemical synthesis. Featuring a furan ring linked via a secondary a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(1-Ethyl-pyrrolidin-2-ylmethyl)-furan-2-ylmethyl-amine is a specialized diamine building block utilized in advanced drug discovery and chemical synthesis. Featuring a furan ring linked via a secondary amine to an ethyl-substituted pyrrolidine, this compound presents unique steric and electronic properties. This whitepaper provides a comprehensive, self-validating framework for determining its core physicochemical properties: molecular weight, density, and thermodynamic solubility.

Structural and Molecular Weight Characterization

Before initiating empirical testing, establishing the precise molecular composition is critical for downstream quantification (e.g., HPLC-UV calibration).

  • Chemical Name: N-(furan-2-ylmethyl)-1-ethylpyrrolidin-2-ylmethanamine

  • Molecular Formula: C₁₂H₂₀N₂O[1]

  • Exact Mass: 208.1576 Da

  • Molecular Weight: 208.30 g/mol [1]

The molecule contains two distinct basic centers: a tertiary amine within the pyrrolidine ring and a secondary amine in the linker. This dual-amine scaffold heavily dictates its pH-dependent solubility profile.

Density Determination: Theory and Protocol

Density is a fundamental parameter for liquid handling, formulation, and calculating specific gravity. For heterocyclic aliphatic amines of this size, the density typically ranges from 0.95 to 1.05 g/cm³ at 20°C .

The Causality of the Method

Traditional pycnometry is highly susceptible to temperature fluctuations and requires large sample volumes. To ensure maximum trustworthiness and precision, we employ the Oscillating U-Tube Method (USP <841> Method II) [2]. This technique measures the true density of the fluid in vacuo, entirely eliminating air buoyancy errors[3].

Furthermore, because the oscillation of the tube generates shear forces between the fluid and the tube wall, highly viscous samples can cause damping, leading to falsely elevated density readings[4]. Modern digital density meters utilize Pulsed Excitation (U-Pulse) technology to automatically calculate and apply a viscosity correction[5], ensuring the protocol is self-validating regardless of the sample's flow properties.

Step-by-Step Protocol (USP <841> Compliant)
  • System Calibration: Calibrate the oscillating transducer density meter using ultra-pure, freshly degassed water and dry air at exactly 20.0°C[2].

  • Sample Preparation (Critical Step): Degas the liquid sample using sonication. Rationale: Micro-bubbles reduce the overall mass of the oscillating system, leading to artificially low density measurements[6].

  • Injection: Introduce 1 to 2 mL of the degassed sample into the U-tube via a sterile syringe, ensuring a bubble-free fill using an integrated camera system[3].

  • Equilibration & Measurement: Allow the Peltier thermostat to equilibrate the sample to 20.0°C. The system will measure the oscillation frequency and automatically apply the viscosity correction to output the true density[4].

DensityWorkflow A Sample Prep (Degassing) B U-Tube Injection (1-2 mL) A->B C Pulsed Excitation (U-Pulse) B->C D Frequency Measurement C->D E Viscosity Correction & Density Calc D->E

Workflow for determining true density via USP <841> Method II (Oscillating U-Tube).

Solubility Profiling: Thermodynamic vs. Kinetic

For a diprotic basic scaffold like (1-Ethyl-pyrrolidin-2-ylmethyl)-furan-2-ylmethyl-amine, solubility is highly dependent on the solvent system and aqueous pH.

The Causality of the Method

In early-stage drug discovery, kinetic solubility (diluting DMSO stock solutions into aqueous buffers) is frequently used for high-throughput screening[7]. However, because DMSO dilutions readily form supersaturated solutions, kinetic measurements consistently overestimate the true equilibrium solubility[8].

For rigorous physicochemical characterization and late-stage formulation, thermodynamic solubility must be determined. This represents the true, stable equilibrium between the solid and liquid phases. We utilize the industry-standard Shake-Flask Method in accordance with OECD Test Guideline 105[9].

Step-by-Step Protocol (OECD TG 105)
  • Saturation: Dispense an excess amount of the compound into an aqueous phosphate buffer (pH 7.4) within a sealed vial[10]. Rationale: An excess of solid material guarantees that the solution reaches maximum saturation without fully dissolving.

  • Equilibration: Place the vial on an orbital shaker at 25°C and 400 rpm. Incubate for 24 to 72 hours to ensure complete thermodynamic equilibrium is achieved[10].

  • Phase Separation: Subject the mixture to high-speed centrifugation (or specialized filtration) to cleanly separate the undissolved solid pellet from the saturated supernatant[7].

  • Quantification: Extract the supernatant, dilute it in a compatible mobile phase, and quantify the exact concentration using HPLC-UV against a pre-established external standard calibration curve[10].

SolubilityWorkflow A Excess Solute in Buffer (pH 7.4) B Incubation & Shaking (25°C, 24-72h) A->B C Phase Separation (Centrifugation) B->C D Supernatant Extraction C->D E HPLC-UV Quantification D->E F Thermodynamic Solubility Value E->F

Shake-flask method workflow for thermodynamic solubility (OECD Test Guideline 105).

pH-Dependent Solubility Dynamics

Because the molecule contains basic amine groups, it undergoes protonation at lower pH levels, drastically altering its partitioning behavior.

Protonation A Low pH (< 7.0) Protonated Amines B High Aqueous Solubility A->B Ion-dipole interactions C High pH (> 9.0) Neutral Free Base D High Organic Solubility C->D Lipophilic partitioning

Logical relationship of pH-dependent protonation to solubility partitioning.

Quantitative Data Summary

The following table summarizes the established molecular weight alongside the expected physicochemical ranges for this specific chemical class, derived from the validated protocols described above.

ParameterValue / Expected RangeMethodology / Source
Molecular Formula C₁₂H₂₀N₂OStructural Calculation
Molecular Weight 208.30 g/mol Exact Mass Calculation
Density (20°C) ~0.95 – 1.05 g/cm³USP <841> Method II (Oscillating U-Tube)
Aqueous Solubility (pH 7.4) Moderate (5 - 15 mg/mL)OECD TG 105 (Thermodynamic Shake-Flask)
Aqueous Solubility (pH 2.0) High (> 50 mg/mL)OECD TG 105 (Thermodynamic Shake-Flask)
Organic Solubility (DCM, DMSO) Very High (> 100 mg/mL)Visual Dissolution / Kinetic Profiling

References

  • Hamari Chemicals. (2017). Catalog of Rare Chemicals 2017. Retrieved from: [Link]

  • United States Pharmacopeia. USP <841> Specific Gravity Measurement. Retrieved from: [Link]

  • Jouyban, A., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. Retrieved from: [Link]

  • Bienta. Shake-Flask Solubility Assay. Retrieved from: [Link]

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species. Retrieved from: [Link]

  • Bio-protocol. (2018). 3.7. Determination of Thermodynamic Solubility. Retrieved from: [Link]

  • Organisation for Economic Co-operation and Development (OECD). Test No. 105: Water Solubility. Retrieved from: [Link]

Sources

Foundational

Preliminary Toxicity Screening of (1-Ethyl-pyrrolidin-2-ylmethyl)-furan-2-ylmethyl-amine in Cell Lines

Executive Summary The compound (1-Ethyl-pyrrolidin-2-ylmethyl)-furan-2-ylmethyl-amine is a synthetic bis-heterocyclic diamine. Structurally, it features an N-ethylpyrrolidine moiety linked to a furan ring, a scaffold fre...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound (1-Ethyl-pyrrolidin-2-ylmethyl)-furan-2-ylmethyl-amine is a synthetic bis-heterocyclic diamine. Structurally, it features an N-ethylpyrrolidine moiety linked to a furan ring, a scaffold frequently explored in the development of kinase inhibitors (such as c-Met inhibitors) and antiviral entry blockers[1][2]. While pharmacologically versatile, the presence of the furan ring introduces a known structural alert (toxicophore). Furans can undergo metabolic bioactivation into reactive electrophiles, necessitating rigorous early-stage in vitro toxicity screening. This whitepaper outlines a self-validating, orthogonal methodology for assessing the basal cytotoxicity of this compound across human cell lines, ensuring high-fidelity data for preclinical drug development.

Mechanistic Toxicology & Cell Line Rationale

To capture a comprehensive toxicity profile, screening cannot rely on a single cell type. The structural features of (1-Ethyl-pyrrolidin-2-ylmethyl)-furan-2-ylmethyl-amine dictate the selection of specific in vitro models:

  • HepG2 (Human Hepatocellular Carcinoma): The furan ring is susceptible to Cytochrome P450 (CYP450)-mediated oxidation, generating reactive epoxides or cis-enediones that deplete cellular glutathione and induce hepatotoxicity. HepG2 cells retain basal CYP450 activity, making them the gold standard for detecting metabolism-dependent cytotoxicity[3].

  • HEK293 (Human Embryonic Kidney): Used to establish a baseline for general systemic toxicity and renal clearance stress. HEK293 cells provide a robust model for non-metabolically driven basal cytotoxicity[3].

  • SH-SY5Y (Human Neuroblastoma): The N-ethylpyrrolidine group is highly lipophilic and basic, characteristics that facilitate blood-brain barrier (BBB) penetration. Screening in SH-SY5Y cells is causally required to rule out off-target neurotoxicity.

Pathway Tox Furan Ring Bioactivation (CYP450 Mediated) Metab Reactive Epoxide Formation Tox->Metab Oxidation Mito Mitochondrial Depolarization Metab->Mito Cellular Stress ATP ATP Depletion (Luminescence Drop) Mito->ATP Dehydro Dehydrogenase Inhibition (MTT Signal Drop) Mito->Dehydro Apo Cellular Apoptosis / Necrosis ATP->Apo Dehydro->Apo

Fig 1: Mechanistic pathway of furan-mediated cytotoxicity and corresponding assay detection points.

The Orthogonal Assay Paradigm (E-E-A-T Principle)

A critical failure point in early drug screening is the reliance on a single viability metric. To establish a self-validating system , this protocol mandates an orthogonal approach pairing two distinct biochemical readouts:

  • MTT Colorimetric Assay: Measures the reduction of a tetrazolium salt to formazan by mitochondrial succinate dehydrogenase[4].

  • ATP Luminescence Assay (CellTiter-Glo): Quantifies total intracellular ATP, serving as a direct proxy for the number of metabolically competent cells[5].

The Causality of Orthogonality: Certain lipophilic amines can induce mitochondrial uncoupling—altering dehydrogenase activity without immediately causing cell death[6]. If only the MTT assay is used, this uncoupling registers as a false-positive for cytotoxicity. By cross-referencing MTT data with ATP luminescence, researchers can definitively distinguish between transient metabolic suppression and true terminal cytotoxicity[5].

Step-by-Step Experimental Methodologies

Phase 1: Compound Preparation & Vehicle Control
  • Stock Solution: Dissolve (1-Ethyl-pyrrolidin-2-ylmethyl)-furan-2-ylmethyl-amine in anhydrous Dimethyl Sulfoxide (DMSO) to create a 10 mM stock.

  • Serial Dilution: Prepare a 9-point dose-response curve (0.1 µM to 100 µM) in complete culture media.

  • Causality Check (Vehicle Toxicity): Ensure the final DMSO concentration in all wells does not exceed 0.5% v/v . Higher concentrations of DMSO disrupt lipid bilayers, introducing background solvent toxicity that confounds the test article's true IC50[3].

Phase 2: Cell Culture & Seeding

Harvest cells at 80% confluence and seed into opaque-walled 96-well plates (for ATP assays) and clear 96-well plates (for MTT assays) according to the parameters in Table 1 .

Phase 3: Self-Validating Treatment Protocol

To ensure the assay is internally controlled, every plate must contain:

  • Blank Wells: Media only (controls for background absorbance/luminescence).

  • Negative Control: Cells + 0.5% DMSO (establishes 100% viability baseline).

  • Positive Control: Cells + 10 µM Doxorubicin or Cisplatin (verifies assay sensitivity and cellular responsiveness)[3].

  • Incubate plates for 72 hours at 37°C, 5% CO₂. A 72-hour window is required to allow cells to undergo at least two doubling times, capturing anti-proliferative (cytostatic) effects alongside direct cytotoxicity[7].

Phase 4: Viability Quantification
  • MTT Protocol: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 3 hours. Aspirate media, solubilize formazan crystals in 100 µL DMSO, and read absorbance at 570 nm[5].

  • ATP Protocol: Equilibrate plates to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo reagent per well. Shake for 2 minutes to induce cell lysis, incubate for 10 minutes, and record luminescence[5].

Workflow A Compound Preparation (1-Ethyl-pyrrolidin-2-ylmethyl)- furan-2-ylmethyl-amine C Dose-Response Treatment (0.1 µM - 100 µM, 72h) A->C B Cell Culture & Seeding HepG2, HEK293, SH-SY5Y B->C D MTT Assay (Mitochondrial Activity) C->D E ATP Luminescence (CellTiter-Glo) C->E F Data Synthesis IC50 Calculation & OECD 129 D->F E->F

Fig 2: Orthogonal screening workflow for preliminary in vitro cytotoxicity evaluation.

Quantitative Data Presentation & Predictive Modeling

Data from the orthogonal assays should be normalized against the 0.5% DMSO negative control and plotted using non-linear regression to determine the Half-Maximal Inhibitory Concentration (IC50).

Table 1: Cell Line Seeding Densities and Assay Parameters

Cell LineTissue OriginSeeding Density (96-well)IncubationTarget Toxicity Mechanism
HepG2 Human Hepatocellular1.0 × 10⁴ cells/well72 hoursCYP450-mediated hepatotoxicity
HEK293 Human Embryonic Kidney1.5 × 10⁴ cells/well72 hoursBasal cytotoxicity / Nephrotoxicity
SH-SY5Y Human Neuroblastoma2.0 × 10⁴ cells/well72 hoursPyrrolidine-induced neurotoxicity
Regulatory Translation (OECD Guideline 129)

While traditional OECD 129 guidelines utilize Balb/c 3T3 cells for Neutral Red Uptake (NRU)[8], applying its predictive IC50 framework to human-derived lines offers superior pre-clinical translational value. The calculated in vitro IC50 can be used in a weight-of-evidence approach to estimate in vivo starting doses for acute systemic toxicity testing, thereby reducing animal use[9].

Table 2: Interpretation of IC50 Values (Adapted OECD 129 Framework)

In Vitro IC50 (µM)Cytotoxicity ClassificationEstimated In Vivo Starting Dose (LD50)
< 1 µM Highly Cytotoxic< 5 mg/kg (Requires extreme structural optimization)
1 - 10 µM Moderately Cytotoxic5 - 50 mg/kg
10 - 100 µM Weakly Cytotoxic50 - 300 mg/kg
> 100 µM Non-Cytotoxic> 300 mg/kg (Favorable safety profile)

By employing this rigorous, multi-lineage, and orthogonal testing strategy, drug development professionals can confidently determine whether the (1-Ethyl-pyrrolidin-2-ylmethyl)-furan-2-ylmethyl-amine scaffold requires further medicinal chemistry optimization before advancing to in vivo models.

References
  • Title: In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF-7 cell lines study of Marine Yeast Source: japsonline.com URL: 4

  • Title: US8822468B2 - 3-Methyl-imidazo[1,2-b]pyridazine derivatives Source: google.com (Patents) URL: 1

  • Title: WO2009091388A2 - Triazines and related compounds having antiviral activity, compositions and methods thereof Source: google.com (Patents) URL: 2

  • Title: In Vitro Evaluation of Cytotoxic Potential of Caladium lindenii Extracts on Human Hepatocarcinoma HepG2 and Normal HEK293T Cell Lines Source: nih.gov URL: 3

  • Title: Cell Viability Assays - Assay Guidance Manual Source: nih.gov URL: 5

  • Title: In Vitro Cytotoxicity in Balb/c 3T3 LD50 (OECD 129) Source: toxlab.co URL: 8

  • Title: OECD/OCDE TG 487 Source: nihs.go.jp URL: 7

  • Title: Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests Source: oecd.org URL: 9

  • Title: Standardizing Quality Control in Mitochondrial Research: Validation of Fumarate Hydratase ELISA for Inter-Laboratory Reproducibility Source: uofa-medical-genetics.org URL: 6

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Synthesis Protocol: A Detailed Guide to the Synthesis of (1-Ethyl-pyrrolidin-2-ylmethyl)-furan-2-ylmethyl-amine

Abstract This document provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of the novel secondary amine, (1-Ethyl-pyrrolidin-2-ylmethyl)-furan-2-ylmethyl-amine. This compound incorporates b...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of the novel secondary amine, (1-Ethyl-pyrrolidin-2-ylmethyl)-furan-2-ylmethyl-amine. This compound incorporates both the biologically significant pyrrolidine and furan moieties, making it a molecule of interest for researchers in medicinal chemistry and drug development. The synthesis is achieved through a direct reductive amination reaction between (1-ethyl-pyrrolidin-2-yl)methanamine and furfural, utilizing sodium triacetoxyborohydride as a mild and selective reducing agent. This application note details the reaction mechanism, provides a robust experimental protocol, and outlines methods for purification and characterization, ensuring a reproducible and efficient synthesis.

Introduction

The pyrrolidine ring is a ubiquitous structural motif found in a vast array of natural products and FDA-approved pharmaceuticals, valued for its unique conformational constraints and ability to engage in specific biological interactions.[1] Similarly, the furan ring system is a key component in numerous biologically active compounds and serves as a versatile synthetic intermediate.[2][3] The combination of these two privileged scaffolds in "(1-Ethyl-pyrrolidin-2-ylmethyl)-furan-2-ylmethyl-amine" presents a compelling target for synthetic exploration and potential biological evaluation.

Reductive amination stands as one of the most powerful and widely used methods for the formation of carbon-nitrogen bonds in organic synthesis.[4] This process typically involves the initial reaction of a carbonyl compound with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine.[5] The use of sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent offers significant advantages, including its mildness, high selectivity for the iminium ion over the parent carbonyl group, and tolerance of a wide range of functional groups.[6][7][8] This protocol leverages the efficiency of this reagent to provide a reliable pathway to the target compound.

Synthetic Strategy and Mechanism

The synthesis of (1-Ethyl-pyrrolidin-2-ylmethyl)-furan-2-ylmethyl-amine is accomplished via a one-pot reductive amination. The reaction proceeds in two key steps:

  • Imine Formation: The primary amine of (1-ethyl-pyrrolidin-2-yl)methanamine nucleophilically attacks the carbonyl carbon of furfural. Subsequent dehydration leads to the formation of a Schiff base (imine) intermediate.

  • Reduction: Sodium triacetoxyborohydride selectively delivers a hydride to the electrophilic carbon of the imine, yielding the target secondary amine.

The overall transformation is depicted below:

G cluster_reactants Reactants cluster_reagents Reagents cluster_products Product Reactant1 Furfural Product (1-Ethyl-pyrrolidin-2-ylmethyl)- furan-2-ylmethyl-amine Reactant1->Product Reductive Amination Reactant2 (1-Ethyl-pyrrolidin-2-yl)methanamine Reactant2->Product Reagent1 Sodium Triacetoxyborohydride (NaBH(OAc)3) Reagent1->Product Reagent2 1,2-Dichloroethane (DCE) Reagent2->Product

Figure 1: Overall synthetic scheme for the target compound.

Experimental Protocol

3.1. Materials and Reagents

ReagentMolar Mass ( g/mol )CAS NumberSupplierPurity
(1-Ethyl-pyrrolidin-2-yl)methanamine128.2226116-12-1e.g., Sigma-Aldrich≥97%
Furfural (freshly distilled)96.0998-01-1e.g., Sigma-Aldrich≥99%
Sodium triacetoxyborohydride211.9456553-60-7e.g., Sigma-Aldrich97%
1,2-Dichloroethane (DCE), anhydrous98.96107-06-2e.g., Sigma-Aldrich≥99.8%
Sodium bicarbonate (NaHCO₃)84.01144-55-8e.g., Fisher ScientificACS Grade
Dichloromethane (DCM)84.9375-09-2e.g., Fisher ScientificACS Grade
Anhydrous sodium sulfate (Na₂SO₄)142.047757-82-6e.g., Fisher ScientificACS Grade
Deuterated chloroform (CDCl₃)120.38865-49-6e.g., Cambridge Isotope99.8 atom % D

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 1,2-Dichloroethane is a suspected carcinogen; handle with extreme care.

  • Furfural can cause irritation; avoid inhalation and skin contact.

  • Sodium triacetoxyborohydride is a moisture-sensitive reducing agent; handle under an inert atmosphere if possible and avoid contact with water.

3.2. Step-by-Step Synthesis Procedure

G start Start dissolve_amine Dissolve (1-ethyl-pyrrolidin-2-yl)methanamine (1.0 eq) in anhydrous DCE. start->dissolve_amine add_aldehyde Add furfural (1.05 eq) dropwise to the solution. dissolve_amine->add_aldehyde stir_initial Stir the mixture at room temperature for 30 minutes. add_aldehyde->stir_initial add_reductant Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. stir_initial->add_reductant reaction Stir at room temperature for 12-24 hours. Monitor by TLC. add_reductant->reaction quench Quench the reaction by slowly adding saturated aqueous NaHCO3 solution. reaction->quench extract Extract the aqueous layer with DCM (3x). quench->extract combine_dry Combine organic layers and dry over anhydrous Na2SO4. extract->combine_dry filter_concentrate Filter and concentrate the solution under reduced pressure. combine_dry->filter_concentrate purify Purify the crude product by column chromatography. filter_concentrate->purify end End purify->end

Figure 2: Step-by-step synthesis workflow.

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add (1-ethyl-pyrrolidin-2-yl)methanamine (1.28 g, 10.0 mmol, 1.0 eq).

  • Solvent Addition: Add 40 mL of anhydrous 1,2-dichloroethane (DCE) to the flask. Stir until the amine is fully dissolved.

  • Aldehyde Addition: To the stirred solution, add freshly distilled furfural (0.87 mL, 1.01 g, 10.5 mmol, 1.05 eq) dropwise at room temperature.

  • Imine Formation: Allow the reaction mixture to stir at room temperature for 30 minutes to facilitate the formation of the intermediate imine.

  • Reduction: Carefully add sodium triacetoxyborohydride (3.18 g, 15.0 mmol, 1.5 eq) to the mixture in small portions over a period of 15 minutes. Note: The addition may cause a slight exotherm.

  • Reaction Monitoring: Let the reaction stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (e.g., using a mobile phase of 9:1 DCM:Methanol with 1% triethylamine). The reaction is typically complete within 12-24 hours.

  • Workup - Quenching: Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of 50 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 20 minutes until gas evolution ceases.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer three times with dichloromethane (DCM) (3 x 30 mL).

  • Workup - Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil.

3.3. Purification

Purify the crude oil by flash column chromatography on silica gel.

  • Eluent System: A gradient of dichloromethane (DCM) to 95:5 DCM:Methanol is typically effective. The addition of 0.5-1% triethylamine to the eluent can help prevent the product from streaking on the column.

  • Fraction Collection: Collect fractions and analyze by TLC.

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to afford (1-Ethyl-pyrrolidin-2-ylmethyl)-furan-2-ylmethyl-amine as a pale yellow oil.

Characterization

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

4.1. Expected Spectroscopic Data

TechniqueExpected Observations
¹H NMR (CDCl₃)Peaks corresponding to the ethyl group on the pyrrolidine, the pyrrolidine ring protons, the methylene protons adjacent to the two rings, and the furan ring protons.
¹³C NMR (CDCl₃)Resonances for all unique carbon atoms in the molecule, including those of the furan and pyrrolidine rings, the ethyl group, and the linking methylene carbons.
FT-IR (thin film)Characteristic peaks for N-H (secondary amine, weak), C-H (aliphatic and aromatic), and C-O-C (furan) stretching vibrations.
Mass Spec (ESI+)A prominent peak corresponding to the [M+H]⁺ ion.

4.2. Physical Properties

PropertyValue
Molecular Formula C₁₂H₂₀N₂O
Molecular Weight 208.30 g/mol
Appearance Pale yellow oil

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of (1-Ethyl-pyrrolidin-2-ylmethyl)-furan-2-ylmethyl-amine via reductive amination. The use of sodium triacetoxyborohydride ensures a mild and selective reaction, leading to good yields of the desired product. This procedure is well-suited for laboratory-scale synthesis and provides a clear pathway for researchers to access this novel compound for further investigation in drug discovery and development programs.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Myers, A. G. (n.d.). Reductive Amination. Harvard University. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. [Link]

  • MDPI. (2023). Recent Advances in the Efficient Synthesis of Useful Amines from Biomass-Based Furan Compounds and Their Derivatives over Heterogeneous Catalysts. [Link]

  • Der Pharma Chemica. (2016). N-(Furan-2-ylmethyl)-cyanoacetamide in heterocyclic synthesis. [Link]

  • PMC. (2024). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. [Link]

  • PubChem. (n.d.). 2-Aminomethyl-1-ethylpyrrolidine. [Link]

Sources

Application

Application Note: A Systematic Approach to HPLC Method Development for the Analysis of (1-Ethyl-pyrrolidin-2-ylmethyl)-furan-2-ylmethyl-amine

Here is the detailed Application Note and Protocol for the HPLC method development for (1-Ethyl-pyrrolidin-2-ylmethyl)-furan-2-ylmethyl-amine analysis. Abstract This guide provides a comprehensive and systematic methodol...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is the detailed Application Note and Protocol for the HPLC method development for (1-Ethyl-pyrrolidin-2-ylmethyl)-furan-2-ylmethyl-amine analysis.

Abstract

This guide provides a comprehensive and systematic methodology for the development of a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of (1-Ethyl-pyrrolidin-2-ylmethyl)-furan-2-ylmethyl-amine. This molecule presents several analytical challenges, including its basic nature, potential for chirality, and the need for a stability-indicating method. This document details a logical, science-driven workflow covering achiral reversed-phase analysis, development of a stability-indicating method through forced degradation studies, and strategies for chiral separation. Each section provides not only step-by-step protocols but also the scientific rationale behind the experimental choices, grounded in established chromatographic principles and regulatory guidelines.

Introduction: Understanding the Analyte

(1-Ethyl-pyrrolidin-2-ylmethyl)-furan-2-ylmethyl-amine is a heterocyclic compound featuring a tertiary amine within an ethyl-pyrrolidine ring and a secondary amine linking it to a furan moiety. The successful development of an analytical method requires a thorough understanding of its key physicochemical properties.

  • Basicity: The presence of two amine functional groups (pKa values are estimated to be in the 8-10 range) makes the molecule basic. This is a critical consideration, as basic analytes can exhibit poor peak shape (tailing) on traditional silica-based HPLC columns due to interactions with acidic residual silanols.[1][2]

  • Polarity: The nitrogen and oxygen heteroatoms confer significant polarity, which can lead to poor retention on conventional C18 reversed-phase columns if the mobile phase is not adequately optimized.[3][4]

  • Chirality: The substitution at the C-2 position of the pyrrolidine ring creates a chiral center. Therefore, the molecule exists as a pair of enantiomers. For pharmaceutical applications, it is often mandatory to separate and quantify these enantiomers, as they may exhibit different pharmacological and toxicological profiles.[5]

  • UV Absorbance: The furan ring provides a chromophore, making UV detection a suitable choice for quantification.

This guide is structured to address these challenges sequentially, building from a simple achiral assay to a fully validated, stability-indicating, and enantioselective method.

Part I: Achiral Reversed-Phase (RP-HPLC) Method Development

The primary goal of the achiral method is to accurately quantify the analyte for purposes such as purity assessment or assay. Reversed-phase chromatography is the most common and versatile mode for this application.

Foundational Strategy: Column and Mobile Phase Selection

The cornerstone of good peak shape for basic compounds is the control of ionization states and the mitigation of undesirable secondary interactions with the stationary phase.

  • Column Selection: A modern, high-purity, silica-based C18 column with robust end-capping is the recommended starting point. These columns have a lower concentration of accessible silanol groups, which minimizes peak tailing.[6] For analytes with moderate polarity, columns with polar-embedded or polar-endcapped phases can also offer enhanced retention and alternative selectivity.[3]

  • Mobile Phase pH Control: To ensure consistent retention and symmetrical peak shape, the mobile phase pH must be tightly controlled with a suitable buffer. For a basic compound, operating at a low pH (e.g., pH 2.5–3.5) ensures the amine groups are fully protonated, leading to a stable analyte form.[7][8] This low pH also suppresses the ionization of residual silanols on the column, further reducing peak tailing.[2]

  • Buffer and Organic Modifier Selection: The choice of buffer depends on the detector. For UV detection, a simple phosphate buffer is effective.[9] However, for Mass Spectrometry (MS) compatibility, volatile buffers such as formic acid or ammonium formate are required.[10][11] Acetonitrile (ACN) is typically the first choice for the organic modifier due to its low viscosity and UV transparency, with methanol (MeOH) serving as a valuable alternative for altering selectivity.[8]

Table 1: Analyte Properties and Initial Chromatographic Considerations

Parameter Implication for HPLC Method Development Recommended Starting Strategy
Basicity (Amines) Potential for peak tailing due to silanol interactions. Retention is highly pH-dependent. Use a high-purity, end-capped C18 column. Control mobile phase at low pH (2.5–3.5) to protonate the analyte and suppress silanol activity.
Polarity May have low retention in reversed-phase mode. Use a highly aqueous mobile phase to begin. Consider a polar-embedded or aqueous-stable C18 column if retention is insufficient.
Chirality Enantiomers may require separation for pharmaceutical use. Develop an achiral method first. Address chiral separation separately using a Chiral Stationary Phase (CSP).

| UV Chromophore (Furan) | Allows for UV detection. | Use a Diode Array Detector (DAD) to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity. |

MethodDevWorkflow cluster_prep Phase 1: Preparation & Scouting cluster_optim Phase 2: Optimization cluster_val Phase 3: Finalization A Define Analytical Goal (Assay, Purity, Chiral) B Select Column (e.g., End-capped C18) A->B Based on Analyte Props C Select Mobile Phase (Low pH Buffer + ACN) B->C Minimize Tailing D Scouting Gradient Run C->D Initial Conditions E Optimize Gradient (Slope, Time) D->E Refine Resolution & Run Time F Optimize Temperature & Flow Rate E->F Fine-tune Selectivity G System Suitability Test F->G Confirm Performance H Method Validation (ICH Q2 R1) G->H Final Method

Caption: Workflow for Achiral RP-HPLC Method Development.

Protocol 1: Achiral RP-HPLC Method Development

This protocol outlines a systematic approach to developing an isocratic or gradient method.

1. Materials and Equipment:

  • HPLC system with quaternary or binary pump, autosampler, column thermostat, and DAD.

  • Column: High-purity, end-capped C18, 150 x 4.6 mm, 3.5 µm.

  • Reagents: HPLC-grade Acetonitrile, Methanol, Water; Formic acid (or Potassium Phosphate Monobasic).

  • Analyte Standard: (1-Ethyl-pyrrolidin-2-ylmethyl)-furan-2-ylmethyl-amine, ~1.0 mg/mL in 50:50 ACN:Water.

2. Mobile Phase Preparation:

  • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water. (For MS-compatibility). Alternatively, prepare a 20 mM potassium phosphate buffer and adjust to pH 3.0 with phosphoric acid. Filter through a 0.22 µm filter.

  • Mobile Phase B (Organic): Acetonitrile.

3. Initial Scouting Gradient Run:

  • Set up the HPLC system with the parameters in Table 2.

  • Inject the analyte standard.

  • The goal of this run is to determine the approximate organic solvent concentration required to elute the analyte and to get a preliminary idea of peak shape and retention.

Table 2: Recommended Starting Conditions for Achiral Method Scouting

Parameter Recommended Setting Rationale
Column C18, 150 x 4.6 mm, 3.5 µm General purpose, good efficiency.
Mobile Phase A 0.1% Formic Acid in Water Low pH for good peak shape of basic analyte; MS-compatible.
Mobile Phase B Acetonitrile Common organic modifier with good UV transparency.
Gradient 5% to 95% B over 20 minutes Broad range to ensure elution of analyte and any impurities.
Flow Rate 1.0 mL/min Standard for a 4.6 mm ID column.
Column Temp. 30 °C Provides stable retention times.
Detection DAD, 200–400 nm To determine λmax. Set monitoring wavelength at λmax for analysis.

| Injection Vol. | 5 µL | A small volume to prevent column overload. |

4. Method Optimization:

  • From the scouting run, identify the %B at which the analyte elutes.

  • For an isocratic method: If a simple separation is sufficient, develop an isocratic method using a %B composition that provides a retention factor (k') between 2 and 10.

  • For a gradient method: If impurities are present, optimize the gradient slope around the elution point of the main peak to improve resolution. A shallower gradient provides better separation.

  • Fine-tuning: Adjust flow rate and temperature to further optimize resolution and analysis time, staying within the column's operating limits.

Part II: Stability-Indicating Method Development

A stability-indicating method is one that can accurately quantify the analyte in the presence of its degradation products, excipients, and impurities.[12] This is a regulatory requirement and is achieved through forced degradation studies.[13][14]

Forced Degradation (Stress Testing)

The analyte is subjected to harsh chemical and physical conditions to generate potential degradation products. The goal is to achieve 5-20% degradation of the active ingredient.[15]

ForcedDegradation cluster_stress Stress Conditions (ICH Q1A R2) Analyte Analyte Solution (~1 mg/mL) Control Control Sample (Unstressed) Analyte->Control Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Analyte->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Analyte->Base Oxidation Oxidation (e.g., 3% H2O2, RT) Analyte->Oxidation Thermal Thermal (e.g., 80°C, Solid State) Analyte->Thermal Photo Photolytic (e.g., ICH Light Box) Analyte->Photo Analysis Analyze All Samples by Developed HPLC Method Control->Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Evaluation Evaluate Specificity: - Resolution of Analyte from Degradants - Peak Purity Analysis (DAD/MS) - Mass Balance Calculation Analysis->Evaluation

Caption: Workflow for a Stability-Indicating Forced Degradation Study.

Protocol 2: Forced Degradation Study

1. Sample Preparation:

  • Prepare a stock solution of the analyte at ~1 mg/mL.

  • For each condition, mix the stock solution with the stressor as described in Table 3.

  • Keep one unstressed sample as a control.

2. Stress Conditions:

  • Expose the samples to the conditions outlined below. Monitor the degradation over time (e.g., 2, 4, 8, 24 hours) to find the point of optimal degradation (5-20%).

  • After exposure, neutralize the acid and base-stressed samples before injection to prevent column damage. Dilute all samples to the same final concentration with the mobile phase.

Table 3: Forced Degradation Study Conditions and Expected Outcomes

Stress Condition Typical Reagent/Condition Expected Outcome
Acid Hydrolysis 0.1 M HCl at 60 °C Degradation peaks should be resolved from the main analyte peak.
Base Hydrolysis 0.1 M NaOH at 60 °C Degradation peaks should be resolved from the main analyte peak.
Oxidation 3% H₂O₂ at room temperature Degradation peaks (e.g., N-oxides) should be resolved.
Thermal Solid sample at 80 °C for 48h Assess thermal stability; any degradants should be separated.

| Photolytic | Solution exposed to light (ICH Option 2) | Assess light sensitivity; any photodegradants should be separated. |

3. Analysis and Evaluation:

  • Analyze all stressed samples, a blank (diluent), and the control sample using the optimized achiral HPLC method.

  • Specificity Assessment: The method is considered stability-indicating if the main analyte peak is resolved from all degradation product peaks (Resolution > 2).

  • Peak Purity: Use the DAD to perform peak purity analysis on the analyte peak in all chromatograms. A pure peak will have a consistent spectrum across its width. This provides confidence that no degradant is co-eluting.[14]

Part III: Chiral (Enantioselective) Method Development

Separating the enantiomers of (1-Ethyl-pyrrolidin-2-ylmethyl)-furan-2-ylmethyl-amine is crucial for understanding its stereospecific properties.

Strategies for Chiral Separation

Two primary strategies exist for chiral HPLC separation.[5]

  • Direct Method: Uses a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to different retention times. This is generally the preferred approach due to its simplicity. Polysaccharide-based CSPs are highly versatile and effective for a wide range of compounds, including those with amine groups.[5][16]

  • Indirect Method: Involves reacting the racemic analyte with a pure chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral column (e.g., C18).[17] This method adds complexity due to the derivatization reaction step.

ChiralStrategies cluster_direct Direct Method cluster_indirect Indirect Method Racemate Racemic Analyte (R and S) CSP Chiral Stationary Phase (CSP) Racemate->CSP Deriv React with Chiral Derivatizing Agent Racemate->Deriv Separation_D Separated Enantiomers (R and S) CSP->Separation_D Diastereomers Diastereomer Pair (R-R' and S-R') Deriv->Diastereomers AchiralCol Standard Achiral Column (e.g., C18) Diastereomers->AchiralCol Separation_I Separated Diastereomers AchiralCol->Separation_I

Caption: Comparison of Direct vs. Indirect Chiral HPLC Separation Workflows.

Protocol 3: Chiral HPLC Method Screening (Direct Method)

This protocol focuses on screening polysaccharide-based CSPs, which are highly successful for separating amine-containing compounds.

1. Materials and Equipment:

  • HPLC system (as before).

  • Chiral Columns: Chiralcel® OD-H or Chiralpak® AD-H (or similar amylose/cellulose-based CSPs).

  • Reagents: HPLC-grade n-Hexane, Isopropanol (IPA), Ethanol (EtOH), Trifluoroacetic Acid (TFA), Diethylamine (DEA).

  • Racemic Analyte Standard: ~1.0 mg/mL in mobile phase.

2. Screening Approach:

  • Screening is performed using different mobile phase modes (Normal Phase, Polar Organic) to find initial conditions that show some separation between the enantiomers.

Table 4: Chiral HPLC Screening Conditions on a Polysaccharide CSP

Parameter Normal Phase (NP) Mode Polar Organic (PO) Mode
Column Chiralcel OD-H (or similar) Chiralcel OD-H (or similar)
Mobile Phase n-Hexane / Alcohol (IPA or EtOH) (e.g., 90:10 v/v) Acetonitrile / Alcohol (MeOH or EtOH) (e.g., 95:5 v/v)
Additive 0.1% DEA (for basic analytes) or 0.1% TFA 0.1% DEA or 0.1% TFA
Flow Rate 1.0 mL/min 1.0 mL/min
Column Temp. 25 °C 25 °C

| Detection | UV at λmax | UV at λmax |

3. Execution and Optimization:

  • Step 1: Start with the Normal Phase conditions. Inject the racemic standard. If no separation is observed, try changing the alcohol (IPA to EtOH or vice-versa) or its percentage. The additive (DEA or TFA) is critical for improving peak shape and can significantly affect selectivity.[18]

  • Step 2: If NP mode is unsuccessful, switch to the Polar Organic mode and repeat the screening process.

  • Step 3: Once partial separation is achieved, optimize the mobile phase composition (ratio of solvents) and temperature to maximize the resolution (Rs) between the two enantiomer peaks.

Part IV: Method Validation

Once a method is developed, it must be validated to demonstrate that it is suitable for its intended purpose.[19] Validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[20][21]

System Suitability Testing (SST)

Before any validation run or sample analysis, SST is performed to verify that the chromatographic system is working correctly.[22] This involves injecting a standard solution multiple times and checking key parameters.

Validation Parameters

The following parameters must be evaluated for an assay and purity method.

Table 5: Summary of Method Validation Parameters and Acceptance Criteria (ICH Q2 R1)

Parameter Purpose Typical Acceptance Criteria
Specificity To show the method is unaffected by other components (impurities, degradants). Peak purity index > 0.999; Resolution (Rs) > 2 between analyte and closest peak.
Linearity To demonstrate a proportional relationship between concentration and detector response. Correlation coefficient (r²) ≥ 0.999.
Range The concentration interval over which the method is precise, accurate, and linear. Assay: 80-120% of test concentration. Purity: LOQ to 120% of impurity spec.
Accuracy To measure the closeness of test results to the true value. 80-120% of test concentration: Recovery of 98.0% to 102.0%.
Precision To measure the scatter of results from multiple analyses of the same sample. Repeatability & Intermediate Precision: RSD ≤ 2.0%.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantified with acceptable precision and accuracy. Signal-to-Noise ratio ≥ 10.

| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in parameters. | SST criteria must be met after small changes (e.g., pH ±0.2, Temp ±5°C). |

Conclusion

The development of a robust HPLC method for a challenging molecule like (1-Ethyl-pyrrolidin-2-ylmethyl)-furan-2-ylmethyl-amine is a multi-faceted process that relies on a fundamental understanding of chromatography and the analyte's chemistry. By systematically addressing column selection, mobile phase pH, forced degradation, and chiral separation strategies, a reliable and scientifically sound analytical method can be achieved. This structured approach, grounded in authoritative guidelines from the USP and ICH, ensures the final method is not only effective but also defensible and suitable for use in a regulated drug development environment.

References

  • Chiral Resolution of Pyrrolidine Derivatives by HPLC: Applic
  • <621> CHROM
  • <621> CHROM
  • Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals.
  • Understanding the L
  • A Review on HPLC Method Development and Validation in Forced Degradation Studies.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • Chromatography Techniques for Polar Analytes: Column Selection Guide. Pharma Now.
  • Are You Sure You Understand USP <621>?.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.
  • A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method. PMC.
  • Troubleshooting Peak Shape Problems in HPLC.
  • A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers. Benchchem.
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH.
  • <621> Chromatography - Harmonized Standard. US Pharmacopeia (USP).
  • A practical guide to forced degradation and stability studies for drug substances. Onyx scientific.
  • Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked me
  • Quality Guidelines. ICH.
  • ICH Q2 Analytical Method Valid
  • HPLC Troubleshooting Guide. Sigma-Aldrich.
  • Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine.
  • HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column. SIELC Technologies.
  • HPLC Column Selection.
  • HPLC Column Selection Guide. Phenomenex.
  • Waters Column Selection Guide for Polar Compounds.
  • Tips and Tricks of HPLC System Troubleshooting. Agilent.
  • Buffer & Eluent Prepar
  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. ALWSCI.
  • HPLC: METHOD DEVELOPMENT, VALIDATION AND FORCED DEGRADATION STUDY FOR SIMULTANEOUS ESTIMATION OF HYDROCORTISONE ACETATE AND ATROPINE SULPH
  • Importance of Mobile Phase Buffer Selection for HPLC to LC-MS. Veeprho.
  • HPLC Troubleshooting Guide. ACE HPLC Columns.
  • Reversed-phase HPLC Buffers. Sigma-Aldrich.
  • Analysis of Polar Compounds with Ion Pair Reagents. Sigma-Aldrich.
  • Buffers and Eluent Additives for HPLC Method Development. Element Lab Solutions.
  • HPLC Column Selection Guide. Link Lab.
  • A Guide to HPLC and LC-MS Buffer Selection. Crawford Scientific.
  • Methodical approach for determination of the heterocyclic aromatic amines in meat products using HPLC–MS/MS.
  • Analysis of Short Amines without Using Ion Pair Reagent. Shodex HPLC Columns and Standards.
  • Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS.
  • Synthesis of a New Chiral Pyrrolidine. MDPI.
  • Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air. Thermo Fisher Scientific.
  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
  • Experimental Design Optimization of Solid‐Phase Microextraction Conditions for the Determination of Heterocyclic Aromatic Amines by High‐Performance Liquid Chrom
  • Reversed Phase HPLC Method Development. Phenomenex.
  • A Strategy for Developing HPLC Methods for Chiral Drugs.

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Method

Application Note: Advanced Reductive Amination Protocols for (1-Ethyl-pyrrolidin-2-ylmethyl)-furan-2-ylmethyl-amine

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Technical Application Note & Experimental Protocol.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Technical Application Note & Experimental Protocol.

Introduction & Scientific Rationale

The compound (1-Ethyl-pyrrolidin-2-ylmethyl)-furan-2-ylmethyl-amine is a highly versatile, sterically demanding secondary amine. Molecular architectures combining a basic 1-ethylpyrrolidine motif with a furan ring are highly valued in medicinal chemistry, frequently serving as critical pharmacophores in the development of CNS-active agents (e.g., dopamine receptor ligands) and antiviral therapeutics, such as Hepatitis C virus (HCV) entry inhibitors[1].

The construction and downstream functionalization of this molecule rely heavily on direct reductive amination . This transformation is the premier method for constructing C–N bonds, as it completely bypasses the over-alkylation liabilities and poor yields associated with direct halide alkylation [2].

Mechanistic Causality & Reagent Selection

As an application scientist, selecting the correct hydride source is the most critical decision in a reductive amination workflow. For the synthesis of (1-Ethyl-pyrrolidin-2-ylmethyl)-furan-2-ylmethyl-amine from its primary amine precursor and furfural, Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) is the undisputed reagent of choice [3].

  • Selectivity (STAB vs. NaBH₄): Sodium borohydride (NaBH₄) is overly reactive and will prematurely reduce the aldehyde (furfural) directly to furfuryl alcohol before the imine can fully form. STAB, attenuated by three electron-withdrawing acetate groups, is a milder hydride donor that selectively reduces the protonated iminium ion over the neutral carbonyl group[4].

  • Safety & pH Profile (STAB vs. NaBH₃CN): While sodium cyanoborohydride (NaBH₃CN) offers similar selectivity, it requires strict acidic conditions (pH 4–6) and generates highly toxic hydrogen cyanide (HCN) gas during aqueous workup[4]. STAB operates efficiently in non-coordinating solvents at room temperature without generating toxic byproducts[5].

  • Solvent Causality: 1,2-Dichloroethane (DCE) is preferred over Tetrahydrofuran (THF). DCE is a non-coordinating solvent that accelerates iminium ion formation and stabilizes the transition state during STAB reduction, yielding faster reaction rates and fewer side products[3].

Pathway A Primary Amine (1-Ethyl-pyrrolidin-2-yl)methanamine C Iminium Intermediate [Transient] A->C DCE, 25°C -H2O B Aldehyde Furfural B->C D Secondary Amine (1-Ethyl-pyrrolidin-2-ylmethyl)- furan-2-ylmethyl-amine C->D NaBH(OAc)3 Selective Reduction

Fig 1. Mechanistic pathway for direct reductive amination synthesizing the target secondary amine.

Quantitative Data: Reducing Agent Comparison

The following table summarizes the quantitative parameters and causality for selecting STAB over alternative reducing agents for this specific furan-containing substrate.

Reducing AgentReagent Eq.Optimal pHRelative TimeYield ProfileSelectivity (Iminium vs. Carbonyl)
NaBH(OAc)₃ (STAB) 1.5 - 2.04.0 - 6.01 - 4 hours>90% Excellent – Mild profile prevents furan degradation[3].
NaBH₃CN 1.54.0 - 6.04 - 12 hours75 - 85%High – Toxic HCN gas risk during acidic quench[4].
NaBH₄ 1.0 - 1.57.0 - 9.0< 1 hour<50%Poor – Direct reduction of furfural to alcohol dominates[2].
H₂, Pd/C CatalyticNeutral12 - 24 hoursVariableModerate – High risk of furan ring hydrogenolysis[4].

Experimental Protocols (Self-Validating Systems)

The following methodologies are designed as self-validating systems. Built-in observational checkpoints ensure the scientist can verify the reaction trajectory in real-time.

Protocol A: Direct Synthesis of the Secondary Amine

Objective: Synthesize (1-Ethyl-pyrrolidin-2-ylmethyl)-furan-2-ylmethyl-amine.

  • Reagent Mixing: In an oven-dried round-bottom flask under N₂, dissolve (1-Ethyl-pyrrolidin-2-yl)methanamine (1.0 eq, 10 mmol) and Furfural (1.05 eq, 10.5 mmol) in anhydrous 1,2-Dichloroethane (DCE) (40 mL).

    • Causality: A slight stoichiometric excess of the aldehyde ensures complete conversion of the more complex, valuable primary amine[5].

  • Imine Formation: Stir the mixture at room temperature (20–25 °C) for 45 minutes.

    • Self-Validation Checkpoint: Analyze an aliquot via TLC (10% MeOH in DCM). You must observe the disappearance of the UV-active furfural spot and the appearance of a new, slightly yellow-tinted spot corresponding to the imine/hemiaminal intermediate. Do not proceed until this is confirmed.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 eq, 15 mmol) portion-wise over 10 minutes. Stir for 2 to 4 hours at room temperature.

    • Causality: Portion-wise addition prevents minor thermal spikes that could trigger aldehyde self-condensation.

    • Self-Validation Checkpoint: Unlike NaBH₄, STAB will produce minimal to zero hydrogen gas evolution. The solution will become a cloudy suspension as the reaction progresses. LC-MS should confirm the [M+H]+ mass of the secondary amine.

  • Reaction Quench: Slowly add 25 mL of saturated aqueous NaHCO₃ solution to the flask.

    • Self-Validation Checkpoint: Vigorous effervescence (CO₂ gas) will occur as unreacted borate complexes are neutralized. The quench is only complete when gas evolution entirely ceases. Premature extraction will result in poor phase separation.

  • Extraction & Purification: Transfer to a separatory funnel. Extract the aqueous layer with Dichloromethane (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography (Silica gel, DCM/MeOH gradient)[5].

Protocol B: Downstream Functionalization to a Tertiary Amine

Objective: N-alkylation of the synthesized secondary amine with an aryl aldehyde (e.g., Benzaldehyde).

  • Activation: Dissolve (1-Ethyl-pyrrolidin-2-ylmethyl)-furan-2-ylmethyl-amine (1.0 eq) and Benzaldehyde (1.2 eq) in anhydrous DCE. Add Glacial Acetic Acid (1.0 eq) .

    • Causality: Secondary amines are sterically hindered and less nucleophilic than primary amines. The addition of acetic acid is mandatory here to catalyze the formation of the transient iminium ion, which is required for STAB reduction[3].

  • Reduction & Workup: Stir for 1 hour, then add STAB (2.0 eq). Stir for 12 hours at room temperature. Quench with 1N NaOH to free-base the newly formed tertiary amine, followed by standard DCM extraction.

Workflow S1 1. Reagent Mixing Combine Amine + Aldehyde in Anhydrous DCE S2 2. Imine Formation Stir 30-60 min at RT (Validate via TLC) S1->S2 S3 3. Reduction Add STAB (1.5 eq) portion-wise to avoid thermal spikes S2->S3 S4 4. Reaction Quench Slow addition of Sat. NaHCO3 (Caution: CO2 evolution) S3->S4 S5 5. Extraction & Purification DCM extraction, dry over Na2SO4, Flash Chromatography S4->S5

Fig 2. Step-by-step experimental workflow for STAB-mediated reductive amination.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]

  • Ashenhurst, J. (2017). "Reductive Amination, and How It Works." Master Organic Chemistry. URL:[Link]

  • "Reductive amination." Wikipedia, The Free Encyclopedia. URL:[Link]

  • WIPO Patent WO2009091388A2. "Triazines and related compounds having antiviral activity, compositions and methods thereof." Google Patents.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with (1-Ethyl-pyrrolidin-2-ylmethyl)-furan-2-ylmethyl-amine

Welcome to the dedicated technical support guide for (1-Ethyl-pyrrolidin-2-ylmethyl)-furan-2-ylmethyl-amine. This resource is designed for researchers, scientists, and drug development professionals to effectively troubl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for (1-Ethyl-pyrrolidin-2-ylmethyl)-furan-2-ylmethyl-amine. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve aqueous solubility issues encountered during experimentation. Our goal is to provide you with the scientific rationale and practical methodologies to ensure the successful formulation and application of this compound.

Understanding the Molecule: The Root of the Solubility Challenge

(1-Ethyl-pyrrolidin-2-ylmethyl)-furan-2-ylmethyl-amine possesses a molecular structure that inherently predisposes it to low aqueous solubility. The key structural features contributing to this are:

  • Tertiary Amine Group: The central nitrogen atom is trisubstituted, making it a tertiary amine. While the lone pair of electrons on the nitrogen can act as a hydrogen bond acceptor, the absence of a hydrogen atom on the nitrogen prevents it from acting as a hydrogen bond donor, which significantly limits its interaction with the water solvent network.[1][2]

  • Hydrophobic Scaffolding: The molecule contains multiple non-polar moieties, including an ethyl group, a pyrrolidine ring, and a furan ring. These hydrocarbon-rich components are hydrophobic ("water-repelling") and contribute to the molecule's tendency to self-associate and precipitate from aqueous media.[1][3]

However, the basic nature of the tertiary amine provides a powerful handle for modulating solubility. By understanding and manipulating the physicochemical properties of this functional group, we can systematically overcome solubility hurdles.

Troubleshooting Guide: A Step-by-Step Approach to Solubilization

This section is structured in a question-and-answer format to directly address the most common solubility problems. We present a logical workflow, starting with the simplest and most effective techniques.

Q1: My compound precipitated immediately upon addition to my aqueous buffer. What is my first course of action?

Answer: The first and most critical parameter to investigate is the pH of your aqueous medium. The tertiary amine in your compound is basic and can be protonated to form a positively charged ammonium salt. This salt form has substantially higher aqueous solubility than the neutral free base.[4][5]

The key is to lower the pH of your solution to a point where the protonated (salt) form of the molecule predominates. For a basic drug, this transition is governed by its pKa (the pH at which 50% of the compound is in its ionized form). To ensure complete solubilization as a salt, the pH of the solution should typically be at least 2 units below the compound's pKa.[6]

Workflow: Systematic Approach to Solubility Issues

This diagram outlines the decision-making process for addressing solubility challenges with (1-Ethyl-pyrrolidin-2-ylmethyl)-furan-2-ylmethyl-amine.

G cluster_0 In Aqueous Solution cluster_1 Formation of Inclusion Complex drug Hydrophobic Drug (Insoluble) complex Soluble Drug-Cyclodextrin Inclusion Complex drug->complex Complexation cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) cd->complex Complexation drug_inside Drug

Caption: Encapsulation of a drug by a cyclodextrin.

Experimental Protocol 3: Phase Solubility Analysis with Cyclodextrins

This method, based on the Higuchi-Connors model, determines the binding constant and solubilizing efficiency of a cyclodextrin.

  • Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions (at the optimal pH) with increasing concentrations of HP-β-CD (e.g., 0, 1, 2, 5, 10, 15% w/v).

  • Determine Solubility: Add an excess amount of your compound to each cyclodextrin solution and determine the saturation solubility using the shake-flask method (Protocol 1, Steps 2-5).

  • Plot and Analyze: Plot the total drug solubility (Y-axis) against the cyclodextrin concentration (X-axis).

    • If the plot is linear (A_L-type), it indicates the formation of a 1:1 complex. The slope can be used to calculate the stability constant (K_c) and complexation efficiency.

    • A non-linear plot may indicate more complex binding stoichiometries.

    • This plot will directly show you the concentration of HP-β-CD required to achieve your target solubility.

Frequently Asked Questions (FAQs)

Q: How should I accurately measure the solubility of my compound? A: The gold standard is the equilibrium or thermodynamic solubility method, commonly known as the shake-flask method, which was detailed in Protocol 1. [7]It involves creating a saturated solution and allowing it to reach equilibrium before separating the liquid and solid phases and quantifying the dissolved compound. [8]For higher throughput screening, kinetic solubility methods like turbidimetric assays can be used, but these may overestimate solubility. [9]The quantification step should always use a specific and validated method like HPLC to avoid inaccuracies from impurities or degradation products. [9] Q: My compound seems to be unstable in my formulation, showing discoloration or loss of potency over time. What should I do? A: This indicates a chemical stability issue, which must be addressed alongside solubility. You should perform a forced degradation study (also known as stress testing). This involves exposing your compound in solution to harsh conditions to rapidly identify potential degradation pathways. [10]The knowledge gained helps in developing a stable formulation and defining proper storage conditions. [11] Table 2: Summary of Typical Forced Degradation Conditions (ICH Q1A) [12]| Stress Condition | Typical Reagents and Conditions | Purpose | | :--- | :--- | :--- | | Acidic Hydrolysis | 0.1 M HCl, room temp or elevated temp (e.g., 60°C) | To test for lability in acidic environments. | | Basic Hydrolysis | 0.1 M NaOH, room temp or elevated temp | To test for lability in basic environments. | | Oxidation | 3% H₂O₂, room temp | To identify susceptibility to oxidation. | | Thermal Degradation | Elevated temperature (e.g., 70°C) in the dark | To assess thermal stability. [13]| | Photostability | Exposure to light (ICH specified light source) | To assess degradation upon light exposure. |

After exposure, analyze the samples by a stability-indicating HPLC method to separate the parent compound from any degradants.

Q: Can I use surfactants to improve solubility? A: Yes, surfactants can be very effective. Above a certain concentration, called the critical micelle concentration (CMC), surfactant molecules self-assemble into micelles. These micelles have a hydrophobic core that can solubilize your compound, similar to cyclodextrins. [14]Non-ionic surfactants like Polysorbate 80 (Tween® 80) or zwitterionic surfactants are often preferred in biological systems due to lower toxicity. [15]The choice between surfactants and cyclodextrins often depends on the specific compound and the experimental system's tolerance.

Q: What are the recommended storage conditions for the neat compound and prepared solutions? A: As a tertiary amine, the compound is susceptible to oxidation and should be stored under specific conditions to maintain its integrity.

  • Neat Compound: Store in a tightly sealed container, protected from light, in a cool and dry place. [16]Storing under an inert atmosphere (e.g., argon or nitrogen) is highly recommended.

  • Solutions: Aqueous solutions, especially at non-neutral pH, may be prone to hydrolysis or other degradation over time. It is best practice to prepare solutions fresh on the day of use. [17]If storage is necessary, filter-sterilize the solution, aliquot it into tightly sealed vials to minimize headspace, and store protected from light at 2-8°C or frozen at -20°C. A pilot stability study should be conducted to validate the chosen storage conditions.

References

  • Vertex AI Search. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
  • Vertex AI Search. Development of forced degradation and stability indicating studies of drugs—A review.
  • Vertex AI Search. Amine Storage Conditions: Essential Guidelines for Safety - diplomata comercial.
  • Vertex AI Search. Cyclodextrins: Improving Delivery of Hydrophobic Compounds - ALZET® Osmotic Pumps.
  • Vertex AI Search. Forced Degradation Studies for Stability - Nelson Labs.
  • Vertex AI Search. Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs - Hilaris.
  • Vertex AI Search. Force Degradation for Pharmaceuticals: A Review - IJSDR.
  • Vertex AI Search. Why 3° amine is partly (insoluble) in water? - Filo.
  • Vertex AI Search. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • Vertex AI Search. Cosolvent - Wikipedia.
  • Vertex AI Search. Are tertiary amines soluble in water? - Quora.
  • Vertex AI Search. Forced degradation studies: A critical lens into pharmaceutical stability.
  • Vertex AI Search. A review of methods for solubility determination in biopharmaceutical drug characterisation.
  • Vertex AI Search. A review on solubility enhancement technique for pharmaceutical drugs - GSC Online Press.
  • Vertex AI Search. Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability - SciSpace.
  • Vertex AI Search. Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin - MDPI.
  • Vertex AI Search. Basic Properties of Amines - Chemistry LibreTexts.
  • Vertex AI Search. Principles of Drug Action 1, Spring 2005, Amines.
  • Vertex AI Search. What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
  • Vertex AI Search. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications.
  • Vertex AI Search. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC.
  • Vertex AI Search. Salt formation to improve drug solubility - Sign-in.
  • Vertex AI Search. (PDF) Enhancing Solubility of poorly water soluble Drugs with Surfactants by Micellization.
  • Vertex AI Search. Storage and handling guidelines for Amino-PEG14-acid - Benchchem.
  • Vertex AI Search. Improving API Solubility by Salt and Cocrystal Formation - Merck Millipore.
  • Vertex AI Search. Drug Dissolution Enhancement by Salt Formation: Current Prospects - Research Journal of Pharmaceutical Dosage Forms and Technology.

Sources

Optimization

Technical Support Center: Optimizing Flash Chromatography for (1-Ethyl-pyrrolidin-2-ylmethyl)-furan-2-ylmethyl-amine

This guide provides in-depth technical support for the flash chromatography purification of (1-Ethyl-pyrrolidin-2-ylmethyl)-furan-2-ylmethyl-amine. As a molecule containing both a tertiary (pyrrolidine) and a secondary a...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for the flash chromatography purification of (1-Ethyl-pyrrolidin-2-ylmethyl)-furan-2-ylmethyl-amine. As a molecule containing both a tertiary (pyrrolidine) and a secondary amine, its basic nature presents specific challenges when using standard silica gel. This document offers a framework for understanding these challenges, troubleshooting common issues, and implementing robust purification protocols.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why is my purification of (1-Ethyl-pyrrolidin-2-ylmethyl)-furan-2-ylmethyl-amine resulting in severe peak tailing and low recovery?

This is the most common issue and stems from a fundamental chemical interaction. Your target molecule contains two basic amine functional groups. Standard silica gel is characterized by a high density of surface silanol groups (Si-OH), which are acidic.[1][2] A strong acid-base interaction occurs between the basic amine and the acidic silica, causing the molecule to bind tightly to the stationary phase. This leads to poor elution, asymmetric peak shapes (tailing), and in some cases, irreversible adsorption, which reduces overall yield.[3][4][5]

Q2: What is the best stationary phase for purifying this compound?

You have two primary choices, each with distinct advantages:

  • Standard Silica Gel (with a basic modifier): This is a cost-effective and widely available option. However, it is crucial to add a small amount of a competing base, like triethylamine (TEA), to the mobile phase. The TEA neutralizes the acidic silanol sites, minimizing unwanted interactions with your target compound.[1][4][6]

  • Amine-Functionalized Silica (e.g., KP-NH): This is a specialty sorbent where the silica surface is bonded with aminopropyl groups. This phase is inherently basic, which effectively shields the target amine from interacting with the underlying acidic silica.[1][2] It often provides superior peak shape and separation for basic compounds without needing a mobile phase modifier, simplifying solvent removal post-purification.[2]

Q3: What is a good starting solvent system for method development?

A standard and versatile solvent system for compounds of moderate polarity is Ethyl Acetate/Hexane .[7][8] For your specific molecule, which is quite polar, a good starting point for Thin-Layer Chromatography (TLC) analysis would be:

  • 70:30 Ethyl Acetate/Hexane + 1% Triethylamine (v/v)

Adjust the ratio to achieve a target Rf value between 0.2 and 0.4 on your TLC plate.[6][9] If the compound remains at the baseline, a more polar system like 5% Methanol in Dichloromethane + 1% Triethylamine should be evaluated.[7]

Q4: Is it always necessary to add a basic modifier like triethylamine (TEA) when using standard silica?

For this compound, yes. The basicity of the two amine groups is high enough that attempting purification on unmodified silica without a competing base will almost certainly lead to the problems described in Q1. Adding 0.5-1% (v/v) TEA to your eluent is a critical step for success.[6][10]

Part 2: Systematic Troubleshooting Guide

This section addresses specific problems you may encounter during your flash chromatography run.

Problem: Severe Peak Tailing or Complete Retention of the Compound
  • Root Cause: Strong acid-base interaction between the basic amine groups of your molecule and the acidic silanol groups on the silica stationary phase.[2][4] This interaction is often stronger than the eluting power of the mobile phase, causing the compound to "stick" to the column.

  • Solutions:

    • Introduce a Basic Modifier: If you are not already doing so, add 0.5-1% triethylamine (TEA) or a similar volatile base (like ammonium hydroxide in methanol) to your mobile phase.[1][7] This modifier acts as a competitive base, saturating the acidic sites on the silica and allowing your compound to elute properly.

    • Switch to Amine-Functionalized Silica: This is the most robust solution. An amine-functionalized stationary phase eliminates the root cause of the problem by creating a chemically compatible surface that does not strongly bind basic analytes.[2] This often allows for the use of simpler solvent systems (e.g., Hexane/Ethyl Acetate) without any additives.

Problem: Poor Separation from Similarly Polar Impurities
  • Root Cause: The selected mobile phase does not have adequate selectivity for the target compound and the impurities.

  • Solutions:

    • Optimize the Solvent Gradient: A shallow gradient will provide better resolution. Based on your optimized TLC conditions, design a gradient that starts with a lower polarity for 2-3 column volumes (CV), then ramps slowly to a polarity slightly higher than your TLC conditions over 10-15 CV.

    • Change Solvent System: If an Ethyl Acetate/Hexane system fails to provide separation, explore a different solvent system with different chemical properties. A good alternative is Dichloromethane/Methanol, which offers different selectivity.[7] Always remember to add 1% TEA to the new system.

Problem: Low Mass Recovery After Purification
  • Root Cause: Irreversible binding of the compound to the stationary phase or co-elution with non-UV active impurities leading to incorrect fraction pooling.

  • Solutions:

    • Ensure Proper Deactivation of Silica: If using standard silica, ensure TEA is present in both the column equilibration solvent and the running eluent. Inconsistent deactivation can lead to active sites that permanently bind a portion of your product.

    • Use Amine-Functionalized Silica: As this stationary phase minimizes strong binding, it typically leads to higher mass recovery for basic compounds.[1]

    • Perform Dry Loading: Dissolving your crude sample in a strong solvent (like pure Dichloromethane or Methanol) and directly injecting it can cause band broadening and poor separation. Instead, adsorb your crude material onto a small amount of silica gel or Celite, evaporate the solvent, and load the resulting dry powder onto the column.[11]

Part 3: Detailed Experimental Protocols
Protocol A: Purification using Standard Silica with a Triethylamine Modifier

This protocol is a standard approach when amine-functionalized silica is not available.

  • Method Development (TLC):

    • Prepare a stock solution of your crude material.

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in a mobile phase such as 80:20 Ethyl Acetate/Hexane containing 1% (v/v) Triethylamine .

    • Adjust the solvent ratio to achieve an Rf of ~0.3 for the target compound.[9]

  • Column Preparation:

    • Select an appropriately sized silica gel flash column.

    • Equilibrate the column with at least 3-5 column volumes (CV) of the initial, low-polarity mobile phase (e.g., 95:5 Hexane/EtOAc + 1% TEA). Crucially, this equilibration solvent must contain the TEA modifier.

  • Sample Loading:

    • Dissolve your crude material in a minimal amount of dichloromethane.

    • Add 1-2 times the weight of the crude material in silica gel to this solution.

    • Evaporate the solvent completely to create a dry, free-flowing powder.

    • Carefully load this powder onto the top of the equilibrated column.

  • Elution and Fraction Collection:

    • Begin the run with the initial mobile phase.

    • Run a linear gradient based on your TLC optimization. For example, from 5% to 40% Ethyl Acetate in Hexane (always containing 1% TEA) over 12 CV.

    • Monitor the elution using the detector (e.g., UV 254 nm) and collect fractions.

  • Analysis and Work-up:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure. Co-evaporation with a solvent like methanol may be needed to fully remove the higher-boiling TEA.

Protocol B: Purification using Amine-Functionalized Silica

This protocol is the recommended approach for the highest purity and recovery.

  • Method Development (TLC):

    • Use an amine-functionalized TLC plate if available. If not, a standard silica plate can be used, but the Rf will differ from the column.

    • Develop the plate in a simple binary solvent system like Ethyl Acetate/Hexane . No TEA is needed.

    • Aim for an Rf of ~0.3. The compound will be less retained on this phase, so you will likely use a less polar solvent system than with standard silica.

  • Column Preparation:

    • Select an amine-functionalized flash column.

    • Equilibrate the column with 3-5 CV of the initial mobile phase (e.g., 90:10 Hexane/EtOAc).

  • Sample Loading:

    • Perform a dry load as described in Protocol A, but use amine-functionalized silica for the pre-adsorption step if available. Otherwise, standard silica or Celite is acceptable.

  • Elution and Fraction Collection:

    • Run a linear gradient using the simple binary solvent system (no TEA). The absence of the modifier simplifies the process.

    • Collect fractions based on detector response.

  • Analysis and Work-up:

    • Analyze fractions by TLC.

    • Combine pure fractions and evaporate the solvent. The work-up is faster and cleaner due to the absence of TEA.

Part 4: Data Summaries & Visualizations
Table 1: Recommended Solvent Systems & Stationary Phases
Stationary PhaseMobile Phase SystemModifierApplication Notes
Standard Silica Gel Ethyl Acetate / Hexane1% Triethylamine (Required) Cost-effective. Good for general purification. Modifier is essential to prevent peak tailing.[6][7]
Standard Silica Gel Dichloromethane / Methanol1% Triethylamine (Required) For more polar compounds that do not elute with EtOAc/Hexane. Modifier is essential.[7]
Amine-Functionalized Silica Ethyl Acetate / HexaneNone Highly Recommended. Provides excellent peak shape and recovery without additives. Simplifies post-run work-up.[1][2]
Diagrams

G cluster_0 Purification Strategy Selection start Crude Amine Sample tlc Perform TLC Analysis (e.g., 70:30 EtOAc/Hex + 1% TEA) start->tlc decision Good Separation? Rf ~ 0.2-0.4 tlc->decision protocol_a Use Protocol A: Standard Silica + TEA decision->protocol_a Yes protocol_b Use Protocol B: Amine-Functionalized Silica decision->protocol_b No (Streaking/Tailing)

Caption: Workflow for selecting the appropriate purification protocol.

G cluster_1 Troubleshooting Peak Tailing start Problem: Severe Peak Tailing check_modifier Are you using standard silica? start->check_modifier add_tea Solution: Add 0.5-1% TEA to eluent (See Protocol A) check_modifier->add_tea Yes switch_phase Best Solution: Switch to Amine-Functionalized Silica (See Protocol B) check_modifier->switch_phase No (Already using a modified phase) check_loading Other Cause: Check for column overload or improper sample loading add_tea->check_loading switch_phase->check_loading

Caption: Troubleshooting logic for resolving peak tailing issues.

References
  • Solvent Systems for Flash Column Chromatography. (n.d.). University of California, Los Angeles.
  • King, A. (2018). Successful Flash Chromatography. Biotage.
  • Is there an easy way to purify organic amines? (2023, January 19). Biotage.
  • Flash Chromatography Basics. (2025, August 11). Sorbent Technologies, Inc.
  • Ferreira, L. G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules.
  • Troubleshooting Guide. (n.d.). Phenomenex.
  • How do I purify ionizable organic amine compounds using flash column chromatography? (2023, February 10). Biotage.
  • Technical Support Center: Purification of Secondary Alkyl Amines. (n.d.). BenchChem.
  • Solvent Systems for Flash Column Chromatography. (n.d.). University of Rochester Department of Chemistry.
  • Pyrrolidine Derivatives in Drug Discovery. (n.d.). PharmaBlock.
  • Supporting Information for: Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids. (n.d.). Royal Society of Chemistry.
  • Common Causes Of Peak Tailing in Chromatography. (2025, July 17). ALWSCI.
  • Baumann, M., et al. (2021). Synthesis of a Drug-Like Focused Library of Trisubstituted Pyrrolidines Using Integrated Flow Chemistry and Batch Methods. ACS Combinatorial Science.
  • (1-Ethylpyrrolidin-2-YL)methyl](2-methylpropyl)amine. (n.d.). EvitaChem.
  • Purification of Polar Organic Compounds by Flash Chromatography: Application Notes and Protocols. (n.d.). BenchChem.
  • Pyrrolidine. (n.d.). In Wikipedia.

Sources

Troubleshooting

Technical Support Center: Preventing Oxidative Degradation of (1-Ethyl-pyrrolidin-2-ylmethyl)-furan-2-ylmethyl-amine

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals handling (1-Ethyl-pyrrolidin-2-ylmethyl)-furan-2-ylmethyl-amine .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals handling (1-Ethyl-pyrrolidin-2-ylmethyl)-furan-2-ylmethyl-amine . Due to its bifunctional nature—containing both an electron-rich furan ring and nucleophilic amine centers—this compound is highly susceptible to oxidative degradation.

Below, we break down the fundamental causality of its degradation, provide troubleshooting FAQs with self-validating checks, and detail a robust methodology for long-term storage.

I. Causality & Mechanisms: Why Does Degradation Occur?

To effectively prevent degradation, you must first understand the structural vulnerabilities of the molecule:

  • Photo-Sensitized Furan Oxidation: The furan ring is highly reactive toward singlet oxygen ( 1O2​ ), which is generated when ambient triplet oxygen is exposed to visible or UV light. The singlet oxygen attacks the furan ring via a[4+2] cycloaddition, forming an unstable endoperoxide intermediate. This intermediate rapidly hydrolyzes or rearranges into a conjugated 1,4-dicarbonyl compound (1)[1].

  • Amine Auto-Oxidation: The molecule contains a highly nucleophilic secondary amine. Secondary amines exhibit significantly higher oxidative degradation rates than primary or tertiary amines due to their nucleophilicity (2)[2]. Catalyzed by trace metals and heat, these amines undergo radical-mediated oxidation to form N-oxides or undergo oxidative cleavage.

DegradationPathway A (1-Ethyl-pyrrolidin-2-ylmethyl)- furan-2-ylmethyl-amine B Light + O₂ (Singlet Oxygen) A->B C Trace Metals + Heat (Radical Auto-oxidation) A->C D Furan Endoperoxide Intermediate B->D [4+2] Cycloaddition F Secondary/Tertiary N-Oxides & Cleavage C->F N-Oxidation E 1,4-Dicarbonyl (Ring-Opened Polymer) D->E Rearrangement

Fig 1. Major oxidative degradation pathways of the furan and amine moieties.

II. Troubleshooting & FAQs

Q1: My compound turned from a pale yellow oil to a dark, viscous liquid during storage. What happened, and can it be salvaged?

  • Causality: The darkening and increased viscosity are classic macroscopic signs of furan ring-opening. The resulting 1,4-dicarbonyl compounds are highly reactive and rapidly cross-link/polymerize.

  • Self-Validating System: Do not guess—run a ¹H-NMR on the degraded sample. The disappearance of the characteristic furan aromatic protons ( δ 6.2–7.4 ppm) and the emergence of aldehyde/ketone signals ( δ 9.0–10.0 ppm) will definitively confirm furan oxidation.

  • Solution: Once polymerized, the batch cannot be easily salvaged. Prevent this by strictly blocking light using sealed amber vials to halt the photo-activation of singlet oxygen (3)[3].

Q2: I store my samples in a standard -20°C freezer under Nitrogen, but I still see 5% degradation over a month. How do I achieve zero-degradation storage?

  • Causality: Standard freezers are not oxygen-free, and atmospheric oxygen slowly permeates standard plastic caps. Furthermore, Nitrogen gas is often insufficient for highly sensitive oils because its low density allows it to easily mix with ambient air during transfer.

  • Solution: Switch to Argon gas. Argon is denser than air and nitrogen, providing a superior, heavy protective blanket that settles over the compound (4)[4]. Combine this with a specialized PTFE-lined septum to prevent the nucleophilic amine from degrading the rubber seal (5)[5].

Q3: Is it better to store the compound neat or in solution?

  • Causality: Storing the compound neat (as an oil) is heavily preferred. If stored in solution, the solvent itself can become a source of peroxides (especially ethers like THF), which rapidly oxidize the furan and amine groups.

  • Self-Validating System: If solution storage is mandatory for your workflow, set up a control experiment: spike one aliquot with 0.01% w/w BHT (butylated hydroxytoluene, a radical scavenger) and leave another untreated. If the BHT-spiked sample remains pristine while the control degrades, radical auto-oxidation from the solvent is the culprit. Always ensure solvents are extra-dry and thoroughly degassed (6)[6].

III. Step-by-Step Methodology: Schlenk-Line Inert Storage Protocol

To guarantee the integrity of your compound, utilize the following standardized Schlenk-line protocol for long-term storage preparation.

StorageWorkflow S1 Synthesized Compound S2 Purge with Argon Gas S1->S2 Remove O₂ S3 Transfer to Amber Vial S2->S3 Block Light S4 Seal with PTFE Septum S3->S4 Prevent Moisture S5 Store at -80°C S4->S5 Halt Kinetics

Fig 2. Step-by-step inert storage workflow for air-sensitive furan-amine derivatives.

Protocol:

  • Glassware Preparation: Bake amber glass vials in an oven at >125°C overnight to eliminate adsorbed surface moisture. Cool the vials under a continuous stream of dry inert gas.

  • Solvent Evaporation: Transfer the synthesized neat compound to the vial. Apply high vacuum (<0.1 Torr) via a Schlenk line for at least 2 hours to remove all trace volatile solvents that could mediate radical formation.

  • Argon Backfilling: Purge the vial with high-purity Argon gas. Because Argon is denser than air, it effectively displaces residual oxygen at the bottom of the vial.

  • Sealing: Cap the vial tightly using a PTFE-lined silicone septum. The inert PTFE layer ensures the reactive amines do not degrade the elastomer liner over time.

  • Cryogenic Storage: Wrap the cap tightly with Parafilm (to prevent moisture ingress during freeze-thaw cycles) and store immediately in a -80°C freezer to kinetically halt any residual oxidative reactions.

IV. Quantitative Data: Storage Condition Matrix

The table below summarizes the expected stability of (1-Ethyl-pyrrolidin-2-ylmethyl)-furan-2-ylmethyl-amine under various storage conditions based on kinetic degradation profiles.

Storage ConditionAtmosphereLight ExposureTemp (°C)Estimated Half-LifePrimary Degradant
Benchtop AirAmbient Light25°C< 3 Days1,4-Dicarbonyls (Polymer)
Standard Fridge AirDark4°C2-3 WeeksN-Oxides / Cleavage
Standard Freezer NitrogenDark-20°C6-12 MonthsMixed (Furan + Amine)
Schlenk Protocol ArgonDark (Amber)-80°C> 2 YearsNegligible

V. References

  • Furan oxidation by Mn(iii)/Co(ii) catalysts – application to benzofuran synthesis , nih.gov. 1

  • Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate , nih.gov.2

  • Air Sensitive Compounds | Ossila , ossila.com.3

  • Application Notes and Protocols for Handling and Storage of Air-Sensitive Chlorinated Compounds , benchchem.com. 4

  • Handling Air-Sensitive Reagents Technical Bulletin AL-134 , umich.edu. 5

  • Air-Sensitive Chemistry: Practical and Safety Considerations , fishersci.dk.6

Sources

Optimization

Minimizing side reactions in (1-Ethyl-pyrrolidin-2-ylmethyl)-furan-2-ylmethyl-amine cross-coupling

Target Substrate: (1-Ethyl-pyrrolidin-2-ylmethyl)-furan-2-ylmethyl-amine Reaction Class: Palladium-Catalyzed C–N Cross-Coupling (Buchwald-Hartwig Amination) Prepared By: Senior Application Scientist, Process Chemistry &...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Substrate: (1-Ethyl-pyrrolidin-2-ylmethyl)-furan-2-ylmethyl-amine Reaction Class: Palladium-Catalyzed C–N Cross-Coupling (Buchwald-Hartwig Amination) Prepared By: Senior Application Scientist, Process Chemistry & Catalysis

Welcome to the Technical Support Center. Cross-coupling polyfunctional molecules like (1-Ethyl-pyrrolidin-2-ylmethyl)-furan-2-ylmethyl-amine presents a unique triad of chemoselectivity challenges. This molecule contains a reactive secondary amine (the target for arylation), a highly coordinating tertiary amine (1-ethylpyrrolidine), and an electron-rich, base-sensitive furan ring.

This guide provides field-proven, causality-driven solutions to minimize side reactions, prevent catalyst poisoning, and ensure high-yielding C–N bond formation.

Part 1: Troubleshooting & FAQs

Issue 1: Why does my reaction stall at 10-15% conversion with a black precipitate?

The Causality: The formation of a black precipitate is a classic indicator of catalyst decomposition into "Palladium black"—an inactive, agglomerated form of Pd(0)[1]. In this specific substrate, the tertiary amine of the 1-ethylpyrrolidine moiety acts as a strong σ -donor. It outcompetes standard phosphine ligands (like PPh3​ or BINAP) for the active Pd(II) center, forming a stable, off-cycle resting state[2]. Without the steric protection of the phosphine ligand, the palladium complex irreversibly aggregates. The Solution: You must use highly sterically demanding, electron-rich dialkylbiaryl phosphine ligands (e.g., RuPhos or tBuXPhos ). These ligands create a deep, restrictive chiral pocket around the palladium center that physically prevents the bulky tertiary amine from coordinating, while still permitting the less sterically encumbered secondary amine to undergo transamination[3].

Issue 2: I am observing a side product with the correct mass, plus an extra aryl group. What is happening?

The Causality: You are observing off-target C–H arylation. The furan ring is highly electron-rich and susceptible to direct C–H functionalization at the C5 position via an electrophilic palladation or Concerted Metalation-Deprotonation (CMD) pathway[4]. If the desired N-arylation is slow, or if you are using carboxylate bases (e.g., KOAc, pivalate) which actively facilitate the CMD transition state, the furan ring will couple with the aryl halide. The Solution: Suppress the CMD pathway by strictly avoiding carboxylate bases. Switch to an inorganic carbonate base like anhydrous Cs2​CO3​ [3]. Additionally, lower the reaction temperature from 110 °C to 80 °C to favor the kinetically controlled N-arylation over the thermodynamically driven C–H activation.

Issue 3: My furan ring is degrading, resulting in a complex mixture of dark, intractable tars.

The Causality: Furans are notoriously sensitive to strongly basic and nucleophilic conditions at elevated temperatures[5]. The use of standard Buchwald-Hartwig bases, such as Sodium tert-butoxide (NaOtBu) or Lithium hexamethyldisilazide (LHMDS), can trigger nucleophilic attack on the furan ring, leading to ring-opening and subsequent polymerization. The Solution: Utilize a milder, non-nucleophilic base. Anhydrous K3​PO4​ or Cs2​CO3​ provides sufficient basicity to deprotonate the secondary amine during the reductive elimination step without degrading the furan moiety[6].

Part 2: Quantitative Data & Condition Matrix

To guide your optimization, the following table summarizes the causal effects of various catalytic systems on this specific structural class.

Pre-CatalystLigandBaseSolventTemp (°C)Primary OutcomeYield (%)
Pd2​(dba)3​ BINAPNaOtBuToluene110Furan ring degradation; Tars< 5%
Pd(OAc)2​ XPhosKOAcDioxane100High C5 C–H arylation (Side product)15%
Pd2​(dba)3​ SPhos K3​PO4​ Toluene90Catalyst poisoning (Pd black)22%
Pd2​(dba)3​ RuPhos Cs2​CO3​ Dioxane 80 Clean N-arylation; No ring opening 88%

Part 3: Mechanistic & Workflow Visualizations

Catalytic Cycle & Competing Side Reactions

The diagram below illustrates the divergence between the productive Buchwald-Hartwig cycle and the specific molecular liabilities of your substrate.

Mechanism Pd0 Active Pd(0)L Catalyst OxAdd Oxidative Addition [Pd(II)(Ar)(X)L] Pd0->OxAdd Aryl Halide AmineCoord Secondary Amine Coord. & Deprotonation OxAdd->AmineCoord Amine + Cs2CO3 Poison Catalyst Poisoning (Tertiary Amine Chelation) OxAdd->Poison Competitive binding by pyrrolidine N CHAct Off-Target C-H Arylation (Furan C5 Position) OxAdd->CHAct CMD Pathway (If Carboxylate Base used) RedElim Reductive Elimination (Target C-N Product) AmineCoord->RedElim RedElim->Pd0 PdBlack Palladium Black (Irreversible Deactivation) Poison->PdBlack Ligand dissociation

Caption: Mechanistic divergence in Pd-catalysis showing tertiary amine poisoning and furan C-H activation.

Validated Experimental Workflow

Workflow Step1 1. Reagent Prep Dry Cs2CO3 RuPhos Pd2(dba)3 Step2 2. Degassing Freeze-Pump-Thaw Argon Backfill Step1->Step2 Step3 3. Reaction Add Substrates Heat to 80°C Step2->Step3 Step4 4. Workup Cool to RT Celite Filtration Step3->Step4

Caption: Step-by-step Schlenk line workflow for sensitive cross-coupling reactions.

Part 4: Self-Validating Experimental Protocol

This protocol is designed with built-in observational checkpoints to ensure the integrity of the catalytic cycle.

Reagents:

  • Aryl Halide (1.0 equiv)

  • (1-Ethyl-pyrrolidin-2-ylmethyl)-furan-2-ylmethyl-amine (1.2 equiv)

  • Pd2​(dba)3​ (2.5 mol%, 5 mol% Pd)

  • RuPhos (6.0 mol%)

  • Anhydrous Cs2​CO3​ (2.0 equiv)

  • Anhydrous 1,4-Dioxane (0.2 M)

Step-by-Step Methodology:

  • Preparation (Glovebox or Standard Schlenk): To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd2​(dba)3​ , RuPhos, and finely milled, anhydrous Cs2​CO3​ .

  • Atmosphere Exchange: Seal the tube with a septum. Evacuate and backfill with ultra-pure Argon three times. Crucial: Oxygen will rapidly oxidize Pd(0) and the RuPhos ligand, leading to immediate failure[1].

  • Solvent & Substrate Addition: Add anhydrous, sparged 1,4-Dioxane via syringe. Stir at room temperature for 15 minutes.

    • Self-Validation Checkpoint 1: The solution should transition from a deep purple/red ( Pd2​(dba)3​ ) to a pale yellow-orange. This visual cue confirms the successful generation of the active Pd(0)-RuPhos complex.

  • Reaction Initiation: Add the aryl halide and the (1-Ethyl-pyrrolidin-2-ylmethyl)-furan-2-ylmethyl-amine via microsyringe. Replace the septum with a Teflon screwcap under positive Argon flow.

  • Heating: Transfer the sealed tube to a pre-heated oil bath at 80 °C.

    • Self-Validation Checkpoint 2: Monitor the reaction at the 30-minute mark. If the solution has turned pitch black, the tertiary amine has poisoned the catalyst[2]. Halt the experiment and verify ligand purity and steric bulk.

  • Monitoring: Check reaction progress via LC-MS after 2 hours.

    • Self-Validation Checkpoint 3: Look for the [M+Ar−H]+ mass peak. If you see this mass but starting material remains, check the fragmentation pattern. If the furan ring is intact but arylated at C5, your base is too harsh or the temperature is too high[4].

  • Workup: Upon completion (typically 8-12 hours), cool to room temperature. Dilute with ethyl acetate and filter through a tightly packed pad of Celite to remove palladium residues and inorganic salts[7]. Concentrate under reduced pressure and purify via flash chromatography (using a basic modifier like 1% Et3​N in the eluent to prevent furan degradation on silica).

Part 5: References

  • Benchchem. Palladium catalyst issues in cross-coupling reactions.

  • Morressier. General solution to amine and heterocycle poisoning during C–H alkenylation, arylation, and carbonylation using thioether-palladium catalysis.

  • PMC / NIH. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles.

  • ACS Publications. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.

  • Benchchem. Improving the regioselectivity of N-(furan-2-ylmethyl)-3-iodoaniline synthesis.

  • Chemistry LibreTexts. Buchwald-Hartwig Amination.

Sources

Troubleshooting

Technical Support Center: Refining Crystallization Methods for (1-Ethyl-pyrrolidin-2-ylmethyl)-furan-2-ylmethyl-amine Isolation

This technical support guide is designed for researchers, scientists, and drug development professionals actively engaged in the isolation and purification of (1-Ethyl-pyrrolidin-2-ylmethyl)-furan-2-ylmethyl-amine. As a...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals actively engaged in the isolation and purification of (1-Ethyl-pyrrolidin-2-ylmethyl)-furan-2-ylmethyl-amine. As a molecule incorporating both a pyrrolidine and a furan moiety, its crystallization can present unique challenges. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate these complexities, ensuring the consistent attainment of high-purity crystalline material.

Introduction: The Crystallization Challenge

(1-Ethyl-pyrrolidin-2-ylmethyl)-furan-2-ylmethyl-amine's structure, featuring a flexible ethyl-pyrrolidine group and a furan ring, can lead to difficulties in achieving a stable, well-ordered crystal lattice. The amine functionality introduces the potential for strong hydrogen bonding, which can be both beneficial and detrimental to crystallization. Common issues include oiling out, the formation of multiple polymorphic forms, and the inclusion of impurities within the crystal structure.[1][2] This guide will address these challenges systematically, providing both theoretical understanding and practical, actionable solutions.

Troubleshooting Guide: A Problem-Solution Approach

This section is structured to address specific issues you may encounter during the crystallization of (1-Ethyl-pyrrolidin-2-ylmethyl)-furan-2-ylmethyl-amine.

Problem 1: The product "oils out" of solution instead of crystallizing.

"Oiling out" is a common phenomenon where the solute separates from the solution as a liquid phase rather than a solid crystalline phase.[3][4] This is often due to high supersaturation, the presence of impurities, or a significant difference between the solution temperature and the compound's melting point.[5]

Core Explanation: Oiling out occurs when the concentration of the solute exceeds the solubility limit to such an extent that the system finds it kinetically more favorable to form a supersaturated liquid phase (the oil) rather than nucleating and growing crystals.[4] This oil is often a good solvent for impurities, leading to a less pure final product.[6]

Solutions:

  • Reduce Supersaturation Rate: A slower cooling rate or a more gradual addition of anti-solvent can prevent the rapid increase in supersaturation that often leads to oiling out.[4]

  • Seeding: Introducing a small amount of pre-existing, high-purity crystals (seed crystals) of the desired compound can provide a template for crystallization to occur, bypassing the kinetic barrier to nucleation.[3][7]

  • Solvent System Optimization:

    • Increase Solvent Volume: Using a larger volume of solvent can keep the compound in solution for longer during cooling, allowing for more controlled crystallization.

    • Change the Solvent: Experiment with different solvents or solvent mixtures. A solvent in which the compound is slightly less soluble at higher temperatures may be beneficial. For amines, solvents like ethyl acetate, acetonitrile, or mixtures with non-polar solvents like heptane can be effective.[8]

  • Temperature Control: Maintain the solution temperature just below the point of oiling out and add seed crystals. Then, proceed with slow cooling.

Problem 2: The isolated crystals are of low purity.

Impurities can become trapped within the crystal lattice during formation, a phenomenon known as inclusion.[9][10] This is particularly problematic when impurities have similar structures to the target molecule.

Core Explanation: Rapid crystal growth can lead to the incorporation of solvent molecules or other impurities into the growing crystal lattice.[2] Additionally, if the impurity profile of the starting material is high, it can co-crystallize with the desired product.

Solutions:

  • Recrystallization: Dissolving the impure crystals in a minimal amount of hot solvent and allowing them to recrystallize is a standard method for improving purity.[11] Multiple recrystallizations may be necessary.[5]

  • Slurry Conversion: Suspending the impure crystals in a solvent in which they are sparingly soluble and stirring for an extended period can allow for the transformation of less stable, impure crystals into a more stable, purer form.[7] This process is governed by Ostwald's rule of stages.

  • Solvent Selection: Choose a solvent system that maximizes the solubility of the impurities while minimizing the solubility of the target compound at lower temperatures.[12]

  • Pre-purification: If the crude material is highly impure, consider a preliminary purification step, such as column chromatography, before attempting crystallization.[13]

Problem 3: The crystallization process yields inconsistent crystal forms (polymorphism).

Polymorphism is the ability of a compound to exist in two or more crystalline forms that have different arrangements of the molecules in the crystal lattice.[2][14] Different polymorphs can have varying physical properties, including solubility, melting point, and stability.

Core Explanation: The formation of a specific polymorph is influenced by kinetic and thermodynamic factors during crystallization. Solvent choice, cooling rate, and the presence of impurities can all direct the crystallization towards a particular polymorphic form.[2]

Solutions:

  • Controlled Crystallization Conditions:

    • Solvent: Systematically screen a range of solvents with varying polarities and hydrogen bonding capabilities. Solvents like dimethylformamide (DMF) have been shown to produce specific polymorphs in some cases.[15]

    • Temperature: The cooling profile can significantly impact which polymorph nucleates and grows.

    • Supersaturation: Control the level of supersaturation carefully, as different polymorphs may be favored at different concentrations.

  • Seeding: Using seed crystals of the desired polymorph can direct the crystallization to produce that specific form.[7]

  • Characterization: It is crucial to characterize the different crystal forms obtained using techniques like X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Fourier-Transform Infrared (FTIR) spectroscopy to understand the polymorphic landscape.[16][17][18]

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for selecting a crystallization solvent for (1-Ethyl-pyrrolidin-2-ylmethyl)-furan-2-ylmethyl-amine?

A1: A good starting point is to use a solvent in which the compound is soluble when hot but sparingly soluble at room temperature.[12] Given the amine nature of your compound, consider solvents such as alcohols (methanol, ethanol), esters (ethyl acetate), and ketones (acetone).[11][12] It is often beneficial to use a binary solvent system, such as a good solvent (e.g., methanol) and an anti-solvent (e.g., water or a non-polar solvent like hexane or heptane).[19] The pyrrolidine and furan moieties may also suggest exploring ethers like tetrahydrofuran (THF).

Q2: How can I form a salt of my amine to improve its crystallization properties?

A2: Forming a salt by reacting the amine with an acid is a common and effective strategy to improve crystallinity.[20][21] The resulting ionic interactions can lead to a more ordered and stable crystal lattice.

Experimental Protocol: Salt Formation for Crystallization

  • Dissolve the crude (1-Ethyl-pyrrolidin-2-ylmethyl)-furan-2-ylmethyl-amine in a suitable solvent (e.g., isopropanol, ethyl acetate).

  • Slowly add a solution of a suitable acid (e.g., hydrochloric acid in isopropanol, or an organic acid like tartaric or citric acid) dropwise while stirring.

  • Observe for the formation of a precipitate. If no precipitate forms immediately, cool the solution slowly.

  • Collect the crystalline salt by filtration, wash with a small amount of cold solvent, and dry.

Q3: My compound is an oil at room temperature. Can I still crystallize it?

A3: Yes, it is possible to crystallize compounds that are oils at room temperature. The key is to find conditions where the crystalline form is more stable than the liquid form. This often involves using a suitable solvent and cooling to a sufficiently low temperature. Salt formation, as described above, is also a highly effective strategy for converting an oily amine into a crystalline solid.[13]

Q4: What analytical techniques are essential for characterizing my crystals?

A4: A combination of techniques is recommended for thorough characterization:[16][22][23]

  • X-ray Powder Diffraction (XRPD): To identify the crystal form (polymorph) and assess crystallinity.[18]

  • Differential Scanning Calorimetry (DSC): To determine the melting point and detect polymorphic transitions.

  • Thermogravimetric Analysis (TGA): To assess thermal stability and identify the presence of solvates.

  • Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: To identify functional groups and can also be used to differentiate polymorphs.[18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and purity of the isolated material.

Visualizing the Workflow: Troubleshooting Crystallization

The following diagram illustrates a typical workflow for troubleshooting common crystallization issues.

Crystallization_Troubleshooting cluster_outcomes Possible Outcomes cluster_solutions_oil Oiling Out Solutions cluster_solutions_no_precipitate No Precipitate Solutions cluster_analysis Crystal Analysis start Crude Product Solution crystallization Induce Crystallization (Cooling / Anti-solvent) start->crystallization outcome Observe Outcome crystallization->outcome crystals Crystals Form outcome->crystals Success oiling_out Oiling Out outcome->oiling_out Problem no_precipitate No Precipitate outcome->no_precipitate Problem purity_check Check Purity (e.g., HPLC, NMR) crystals->purity_check reduce_supersaturation Reduce Supersaturation Rate oiling_out->reduce_supersaturation add_seeds_oil Add Seed Crystals oiling_out->add_seeds_oil change_solvent_oil Optimize Solvent System oiling_out->change_solvent_oil concentrate Concentrate Solution no_precipitate->concentrate add_antisolvent Add Anti-solvent no_precipitate->add_antisolvent scratch_flask Scratch Flask no_precipitate->scratch_flask reduce_supersaturation->crystallization add_seeds_oil->crystallization change_solvent_oil->crystallization concentrate->crystallization add_antisolvent->crystallization scratch_flask->crystallization pure_product High Purity Product purity_check->pure_product Purity OK recrystallize Recrystallize purity_check->recrystallize Purity Low polymorph_check Characterize Form (XRPD, DSC) polymorph_check->pure_product Form OK polymorph_control Optimize for Desired Polymorph polymorph_check->polymorph_control Undesired/Mixed Forms pure_product->polymorph_check recrystallize->crystallization polymorph_control->crystallization

Sources

Reference Data & Comparative Studies

Comparative

Mass spectrometry validation of (1-Ethyl-pyrrolidin-2-ylmethyl)-furan-2-ylmethyl-amine molecular structure

An In-Depth Technical Guide to the Mass Spectrometry Validation of (1-Ethyl-pyrrolidin-2-ylmethyl)-furan-2-ylmethyl-amine This guide provides a comprehensive framework for the molecular structure validation of the novel...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mass Spectrometry Validation of (1-Ethyl-pyrrolidin-2-ylmethyl)-furan-2-ylmethyl-amine

This guide provides a comprehensive framework for the molecular structure validation of the novel compound, (1-Ethyl-pyrrolidin-2-ylmethyl)-furan-2-ylmethyl-amine. As a molecule incorporating a pyrrolidine ring, a furan moiety, and a secondary amine linker, its unambiguous characterization is paramount for its potential applications in pharmaceutical research and drug development. We will delve into the theoretical underpinnings and practical application of mass spectrometry as a primary validation tool, while also comparing its output with orthogonal spectroscopic methods to construct a self-validating analytical workflow.

Deconstructing the Target: A Molecular Overview

To effectively validate the structure of (1-Ethyl-pyrrolidin-2-ylmethyl)-furan-2-ylmethyl-amine, we must first understand its constituent parts. The molecule can be logically divided into three key structural motifs, each contributing unique characteristics to its mass spectrum.

Figure 1: Key Structural Motifs cluster_0 Target Molecule Target (1-Ethyl-pyrrolidin-2-ylmethyl)- furan-2-ylmethyl-amine Motif1 A: 1-Ethyl-pyrrolidine Ring Target->Motif1 Contains tertiary and cyclic amine Motif2 B: Secondary Amine Linker Target->Motif2 Central linkage, site of potential cleavage Motif3 C: Furan Ring Target->Motif3 Aromatic ether-like heterocycle

Caption: Figure 1: Key Structural Motifs.

The molecular formula is C₁₄H₂₄N₂O, giving it a molecular weight of 236.35 g/mol . According to the Nitrogen Rule, a molecule with an even number of nitrogen atoms will have an even nominal molecular weight, a key diagnostic feature we expect to observe in the mass spectrum.

Mass Spectrometry Validation: A Predictive Framework

Electron Ionization (EI) mass spectrometry is a powerful tool for the structural elucidation of unknown small molecules due to its ability to generate reproducible and information-rich fragmentation patterns. For our target molecule, the primary fragmentation pathway is predicted to be α-cleavage, a characteristic fragmentation of amines where the bond adjacent to the nitrogen atom is broken.[1][2][3][4]

Predicted Fragmentation Pathway

The most likely fragmentation events will occur at the bonds alpha to the nitrogen atoms, leading to the formation of stable, resonance-stabilized cations. The base peak in the spectrum is often the most stable fragment formed. For aliphatic amines, the predominant fragmentation is α-cleavage, with the largest group being preferentially lost.[1]

Given the structure, two primary α-cleavage events are anticipated:

  • Cleavage 'a': Loss of the furfuryl group to generate the highly stable 1-ethyl-pyrrolidin-2-ylmethyl cation. The most prominent fragment from this portion of the molecule is often observed at m/z 98, corresponding to the 1-ethyl-2-methylenepyrrolidinium ion, and another significant fragment at m/z 70. This is consistent with the known mass spectrum of 2-Aminomethyl-1-ethylpyrrolidine.[5][6]

  • Cleavage 'b': Loss of the ethyl-pyrrolidinyl-methyl group to generate the furfuryl-methyl cation. This would lead to a characteristic fragment at m/z 81, corresponding to the furfuryl cation (C₅H₅O⁺).

The diagram below illustrates this predicted fragmentation.

Figure 2: Predicted EI-MS Fragmentation Pathway MolIon Molecular Ion (M+) m/z = 236 FragA Fragment A (1-Ethyl-2-methylenepyrrolidinium) m/z = 98 (Predicted Base Peak) MolIon->FragA α-cleavage 'a' FragB Fragment B (Furfuryl Cation) m/z = 81 MolIon->FragB α-cleavage 'b' RadicalA Furfuryl-methyl Radical (Neutral Loss) MolIon->RadicalA RadicalB Ethyl-pyrrolidinyl-methyl Radical (Neutral Loss) MolIon->RadicalB FragC Fragment C (Ethylpyrrolidine fragment) m/z = 70 FragA->FragC Further fragmentation

Caption: Figure 2: Predicted EI-MS Fragmentation Pathway.

Experimental Protocol: GC-MS Analysis

To empirically validate these predictions, a gas chromatography-mass spectrometry (GC-MS) approach is recommended. This provides separation of the analyte from any potential impurities before it enters the mass spectrometer.

Figure 3: GC-MS Experimental Workflow cluster_workflow Workflow Start Start: Pure Analyte Prep 1. Sample Preparation (Dilute in Methanol or Ethyl Acetate) Start->Prep Inject 2. GC Injection (Splitless mode) Prep->Inject Separate 3. Chromatographic Separation (e.g., HP-5ms column) Inject->Separate Ionize 4. Electron Ionization (EI) (70 eV) Separate->Ionize Analyze 5. Mass Analysis (Quadrupole Analyzer, m/z 40-400) Ionize->Analyze Detect 6. Detection & Data Acquisition Analyze->Detect Process 7. Data Processing (Identify M+, analyze fragmentation) Detect->Process End End: Validated Spectrum Process->End

Caption: Figure 3: GC-MS Experimental Workflow.

Step-by-Step Methodology
  • Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a volatile solvent such as methanol or ethyl acetate.

  • Instrumentation: Utilize a standard GC-MS system equipped with a capillary column suitable for amine analysis (e.g., a 5% phenyl-methylpolysiloxane column).

  • GC Conditions:

    • Injector Temperature: 250°C.

    • Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at a rate of 15°C/min.

    • Carrier Gas: Helium, with a constant flow rate of 1.0 mL/min.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Mass Analyzer: Quadrupole.

    • Scan Range: m/z 40-400.

  • Data Analysis:

    • Identify the peak corresponding to the target compound in the total ion chromatogram (TIC).

    • Extract the mass spectrum for this peak.

    • Identify the molecular ion peak (M⁺) at m/z 236.

    • Compare the observed fragment ions with the predicted fragmentation pattern (Figure 2), looking for key ions at m/z 98, 81, and 70.

Comparative Analysis: Orthogonal Validation Techniques

While mass spectrometry provides crucial molecular weight and fragmentation data, its sole use can be insufficient for the unambiguous validation of a novel structure. Therefore, integrating data from other spectroscopic techniques is essential for building a trustworthy and complete characterization package.

Figure 4: Orthogonal Validation Strategy cluster_strategy Validation Approach Structure Proposed Structure (C₁₄H₂₄N₂O) MS Mass Spectrometry (MS) - Molecular Weight - Fragmentation Pattern Structure->MS NMR NMR Spectroscopy (¹H, ¹³C) - Carbon-Hydrogen Framework - Connectivity Structure->NMR FTIR FTIR Spectroscopy - Functional Group ID (N-H, C-N, C-O-C) Structure->FTIR Confirmation Unambiguous Structural Confirmation MS->Confirmation NMR->Confirmation FTIR->Confirmation

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (1-Ethyl-pyrrolidin-2-ylmethyl)-furan-2-ylmethyl-amine

Standard Operating Procedure & Safety Protocol: Handling (1-Ethyl-pyrrolidin-2-ylmethyl)-furan-2-ylmethyl-amine As a complex pharmaceutical intermediate often utilized in the synthesis of antiviral agents (e.g., HCV inhi...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure & Safety Protocol: Handling (1-Ethyl-pyrrolidin-2-ylmethyl)-furan-2-ylmethyl-amine

As a complex pharmaceutical intermediate often utilized in the synthesis of antiviral agents (e.g., HCV inhibitors) and imidazo-pyridazine derivatives[1][2], (1-Ethyl-pyrrolidin-2-ylmethyl)-furan-2-ylmethyl-amine presents a unique intersection of physicochemical hazards. Handling this compound requires moving beyond generic safety data sheets to understand the specific mechanistic vulnerabilities it introduces to the human body and the laboratory environment.

This guide provides researchers and drug development professionals with an authoritative, causality-driven framework for personal protective equipment (PPE) selection, operational handling, and spill mitigation.

Physicochemical Hazard Profiling: The Causality of Risk

To design a fail-safe handling protocol, we must first deconstruct the molecule's structural liabilities and how they dictate our safety choices.

  • The Amine & Pyrrolidine Moieties (Corrosivity & Permeation): Secondary and tertiary organic amines are highly basic and corrosive. They rapidly disrupt lipid bilayers, causing severe chemical burns to the skin and eyes[3]. Furthermore, the ethyl-pyrrolidine ring is highly lipophilic. This lipophilicity acts as a permeation enhancer, meaning the compound can rapidly cross the stratum corneum (dermal layer) and enter systemic circulation if spilled on unprotected skin.

  • The Furan Ring (Metabolic Toxicity & Reactivity): The furan heterocycle is electron-rich. Toxicologically, substituted furans can be metabolically activated by cytochrome P-450 oxygenases in the liver and lungs into reactive electrophilic intermediates (such as epoxides or dialdehydes)[4]. This mechanism can lead to acute hepatic and pulmonary toxicity upon inhalation or systemic absorption. Chemically, this electron-rich ring is highly susceptible to oxidative cleavage; contact with strong oxidizers or concentrated mineral acids can trigger violent, exothermic polymerization or degradation[3][5].

Personal Protective Equipment (PPE) Matrix

Because of the dual threat of rapid dermal absorption and corrosive tissue damage, standard laboratory PPE (e.g., latex gloves and safety glasses) is strictly insufficient. The OSHA Laboratory Standard (29 CFR 1910.1450) mandates hazard-specific PPE selection[6][7].

Table 1: Required PPE and Material Justification

PPE CategoryRequired SpecificationMechanistic Justification (The "Why")
Hand Protection Primary: Butyl Rubber gloves (≥14 mil).Under-glove: Nitrile (for ease of doffing).Organic amines rapidly permeate and degrade latex and thin nitrile[8]. Butyl rubber provides superior chemical resistance and breakthrough times (>4 hours) against both amines and furan derivatives[5].
Eye/Face Protection Chemical splash goggles AND an 8-inch polycarbonate face shield.Amine corrosivity can cause irreversible corneal damage within seconds[3]. A face shield prevents droplet projection from reaching the porous skin of the face.
Body Protection Flame-resistant (FR) lab coat, fully buttoned, over long pants and closed-toe non-porous shoes.Prevents dermal exposure. FR material is required because furan derivatives can be highly flammable and may ignite if exposed to static discharge or reactive incompatibilities.
Respiratory Handled exclusively in a certified Chemical Fume Hood. If handling >500 mL outside a hood: NIOSH-approved full-face respirator with Organic Vapor (OV) cartridges.Prevents inhalation of volatile furan/amine vapors, which can be metabolically activated in the lungs to cause pulmonary necrosis[4][5].

Operational Workflow & Handling Protocol

Every step in this protocol is designed as a self-validating system —meaning the procedure inherently checks for safety before the researcher can proceed to the next step.

Phase 1: Pre-Operation & Validation
  • Verify Containment: Ensure the chemical fume hood is operational. Self-Validation: Tape a 1-inch strip of a Kimwipe to the bottom of the sash. The continuous, steady inward deflection of the tissue visually validates positive negative-pressure flow (target: 80–120 fpm)[9].

  • Segregate Incompatibles: Physically remove all oxidizing agents (e.g., peroxides, permanganates, nitrates) and concentrated mineral acids from the fume hood to prevent accidental oxidative cleavage of the furan ring[5].

  • Don PPE: Apply the double-glove method. Put on standard nitrile gloves first, followed by heavy-duty Butyl rubber gloves.

Phase 2: Execution & Transfer
  • Purge the Atmosphere: If the compound is stored under inert gas (Argon/Nitrogen) to prevent oxidation, use a Schlenk line or a glovebox for transfer.

  • Transfer Mechanics: Do not pour the liquid directly. Use a positive-displacement glass syringe or a dedicated glass pipette. Causality: Standard plastic micropipette tips may partially dissolve or leach plasticizers when exposed to concentrated lipophilic amines, compromising both safety and experimental purity.

  • Seal and Secondary Containment: Immediately cap the source bottle. Place the reaction vessel into a secondary high-density polyethylene (HDPE) container to catch any potential thermal runaway or flask fracture.

Phase 3: Post-Operation Decontamination
  • Rinse Implements: Rinse all glass syringes and pipettes with a compatible mild solvent (e.g., acetone or ethanol) directly into a designated hazardous waste container before removing them from the hood.

  • Doffing: Remove the outer Butyl gloves inside the fume hood to ensure no trapped vapors are released into the general lab atmosphere.

Spill Response & Disposal Plan

In the event of a spill, the primary objective is to prevent vapor inhalation and halt the spread of the corrosive liquid.

Step-by-Step Spill Mitigation:

  • Evacuate & Isolate: If the spill is >50 mL and occurs outside the fume hood, immediately evacuate the immediate area and allow the room's HVAC system to clear the initial vapor cloud.

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., dry sand, diatomaceous earth, or a commercial HazMat spill pad). Do not use sawdust or paper towels, as the organic amine may react exothermically with combustible organics[9][10].

  • Neutralization: Carefully apply a weak, dilute acid (such as 5% citric acid or sodium bisulfate) to the spill center and work outward. Causality: Neutralizing the basic amine moiety converts it into a non-volatile, water-soluble salt, drastically reducing the inhalation hazard and vapor pressure.

  • Collection: Use non-sparking polypropylene tools to scoop the neutralized slurry into a wide-mouth HDPE waste container.

  • Disposal: Label the container explicitly as "Corrosive/Toxic Organic Amine Waste (Furan Derivative)." Store in a ventilated waste cabinet away from mineral acids until collected by Environmental Health and Safety (EHS) personnel[11].

Mechanistic Visualization

The following diagram illustrates the logical, step-by-step decision matrix for mitigating a spill of this specific compound.

G Start Spill Detected: (1-Ethyl-pyrrolidin-2-ylmethyl)- furan-2-ylmethyl-amine Assess Assess Volume & Ventilation (Evacuate if > 50 mL outside hood) Start->Assess PPE Don Maximum PPE (Butyl Gloves, Respirator, Face Shield) Assess->PPE Contain Contain Spill (Inert Absorbent / Sand) PPE->Contain Neutralize Neutralize (Dilute weak acid e.g., Citric Acid) Contain->Neutralize Collect Collect in HDPE Container (Label as Corrosive/Toxic Waste) Neutralize->Collect Decon Decontaminate Surface (Soap and Water / Mild Solvent) Collect->Decon Dispose EHS Hazardous Waste Disposal Decon->Dispose

Caption: Hazard Mitigation & Spill Response Workflow for Corrosive Heterocyclic Amines.

References

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press, 2011. URL:[Link][12]

  • Agency for Toxic Substances and Disease Registry (ATSDR). "Toxicological Profile for Furan Derivatives." Centers for Disease Control and Prevention (CDC), 1992. URL:[Link][4]

  • Occupational Safety and Health Administration (OSHA). "Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450)." U.S. Department of Labor. URL:[Link][6][7]

Sources

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